5-Bromo-2,4-dichlorobenzoic acid
Description
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Properties
IUPAC Name |
5-bromo-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUOPUMSIRQTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618967 | |
| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-20-7 | |
| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzoic acid (CAS: 791137-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichlorobenzoic acid, with the Chemical Abstracts Service (CAS) number 791137-20-7, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine and two chlorine substituents on the benzoic acid core, makes it a potential building block in organic synthesis. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current known applications. It is important to note that, to date, there is a notable absence of publicly available data on the biological activity and specific signaling pathway involvement of this compound. Much of the available literature points towards the related compound, 5-bromo-2-chlorobenzoic acid, which serves as a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin, used in the treatment of type 2 diabetes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 791137-20-7 |
| Molecular Formula | C₇H₃BrCl₂O₂ |
| Molecular Weight | 269.91 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
| Melting Point | 178-182 °C |
| Boiling Point (Predicted) | 360.8 ± 42.0 °C at 760 mmHg |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Synthesis
The primary route for the synthesis of this compound is through the bromination of 2,4-dichlorobenzoic acid.[2]
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is as follows[2]:
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
-
Ethyl acetate (EtOAc)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 10.00 g (52.35 mmol) of 2,4-dichlorobenzoic acid in 50.00 mL of chlorosulfonic acid.
-
To this solution, add 4.18 g (26.18 mmol, 1.34 mL) of bromine and 83.94 mg (2.62 mmol) of sulfur.
-
Heat the reaction mixture to 70°C for 16 hours. The reaction progress can be monitored by LCMS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto 50 g of ice.
-
Filter the resulting precipitate.
-
Dissolve the filtered solid in 300 mL of ethyl acetate.
-
Wash the organic layer with 200 mL of water.
-
Dry the ethyl acetate layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to yield this compound.
Expected Yield: Approximately 14.00 g (51.87 mmol, 99.08%).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the biological activity of this compound (CAS: 791137-20-7). There are no published studies detailing its mechanism of action, protein targets, or involvement in any signaling pathways.
This lack of data presents an opportunity for researchers in drug discovery and chemical biology. The unique substitution pattern of this molecule could be explored for potential interactions with various biological targets. Screening this compound against a panel of assays could uncover novel biological activities.
Potential Applications and Future Directions
Given its structure as a halogenated benzoic acid, this compound holds potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Halogenated aromatic compounds are common pharmacophores and can be utilized in various coupling reactions to build molecular diversity.
For researchers and drug development professionals, this compound represents a starting point for the design and synthesis of novel chemical entities. Structure-activity relationship (SAR) studies could be initiated by synthesizing derivatives of this compound and evaluating their biological activities.
Safety Information
This compound is classified as a hazardous substance. The following hazard statements and precautionary statements are associated with this compound:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a readily synthesizable halogenated aromatic compound with well-defined physicochemical properties. While its current utility appears to be as a chemical intermediate, the absence of data on its biological activity presents a virgin territory for scientific exploration. For researchers in drug discovery, this compound offers a scaffold for the development of novel therapeutic agents. Future investigations into its biological effects are warranted to unlock its full potential.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dichlorobenzoic acid from 2,4-dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2,4-dichlorobenzoic acid, a valuable building block in the pharmaceutical and agrochemical industries. The primary focus is the direct bromination of 2,4-dichlorobenzoic acid. This document details the chemical properties of the reactant and product, presents a thorough experimental protocol for the synthesis, and includes a logical workflow diagram. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful preparation and characterization of this compound.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its utility as a versatile intermediate is well-established in the synthesis of a variety of more complex molecules. The strategic placement of bromine and chlorine atoms on the benzoic acid scaffold allows for selective functionalization, making it a key component in the development of novel therapeutic agents and agrochemicals. This guide focuses on a common and efficient method for its preparation: the electrophilic aromatic substitution (bromination) of 2,4-dichlorobenzoic acid.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis, purification, and handling. The key properties are summarized in the table below for easy comparison.
| Property | 2,4-Dichlorobenzoic acid | This compound |
| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₃BrCl₂O₂ |
| Molecular Weight | 191.01 g/mol [1] | 269.91 g/mol |
| Appearance | White to slightly yellowish powder[1] | White to off-white crystalline solid |
| Melting Point | 157-160 °C[2] | No data available |
| Boiling Point | Sublimes[1] | No data available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] | Soluble in organic solvents. |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct bromination of 2,4-dichlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out in the presence of a strong acid and a bromine source.
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a reported synthesis and provides a detailed step-by-step procedure.
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
-
Ethyl acetate
-
Water
-
Ice
Equipment:
-
Reaction flask equipped with a stirrer and heating mantle
-
Dropping funnel
-
Condenser
-
Beaker
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 10.00 g (52.35 mmol) of 2,4-dichlorobenzoic acid in 50.00 mL of chlorosulfonic acid.
-
Addition of Reagents: To this solution, add 4.18 g (26.18 mmol) of bromine and 83.94 mg (2.62 mmol) of sulfur.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 16 hours. The reaction should be monitored for completion using a suitable analytical technique such as LCMS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.
-
Filter the resulting precipitate using a Büchner funnel.
-
Dissolve the collected solid in 300 mL of ethyl acetate.
-
Wash the ethyl acetate solution with 200 mL of water in a separatory funnel.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system if necessary.
Expected Yield: Approximately 14.00 g (99.08%).
Alternative Synthesis Method
An alternative approach to the bromination of dichlorobenzoic acid involves the use of N-bromosuccinimide (NBS) in a sulfuric acid system. This method can offer advantages in terms of handling and selectivity. The reaction conditions, including the molar ratios of reactants and the temperature, would need to be optimized for this specific substrate.
Characterization of this compound
Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show the chemical shifts and coupling constants of the aromatic protons, confirming the substitution pattern.
-
¹³C NMR spectroscopy will provide information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. A reported mass spectrometry result shows a peak at m/z 190.96 [M+H]+, which corresponds to the protonated molecule of the starting material, not the product. This appears to be an error in the cited source. The expected [M-H]⁻ for the product would be around 268/270/272 due to the isotope patterns of Br and Cl.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical flow of the synthesis and subsequent analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide has outlined a detailed and efficient method for the synthesis of this compound from 2,4-dichlorobenzoic acid. The provided experimental protocol, along with the physicochemical data and characterization methods, serves as a valuable resource for scientists and researchers. The high-yielding nature of this synthesis makes it an attractive route for obtaining this important chemical intermediate for applications in drug discovery and development, as well as in the broader chemical industry. Adherence to proper laboratory safety procedures is paramount when handling the corrosive and hazardous materials involved in this synthesis.
References
5-Bromo-2,4-dichlorobenzoic acid molecular structure and weight
An In-depth Technical Guide to 5-Bromo-2,4-dichlorobenzoic Acid
This guide provides a detailed overview of the chemical properties, molecular structure, and a representative synthetic protocol for this compound, a halogenated aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its application in experimental and industrial settings.
| Property | Value | References |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 791137-20-7 | [1][3][4] |
| Molecular Formula | C₇H₃BrCl₂O₂ | [1][3][4] |
| Molecular Weight | 269.91 g/mol | [3][4] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group, two chlorine atoms, and one bromine atom at positions 2, 4, and 5, respectively.
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of this compound involves the bromination of 2,4-dichlorobenzoic acid.[3]
Materials:
-
2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol)
-
Chlorosulfonic acid (50.00 mL)
-
Bromine (4.18 g, 26.18 mmol, 1.34 mL)
-
Sulfur (83.94 mg, 2.62 mmol)
Procedure:
-
A solution is prepared by dissolving 2,4-dichlorobenzoic acid in chlorosulfonic acid.[3]
-
Bromine and sulfur are subsequently added to the solution.[3]
-
The reaction mixture is then heated to 70°C.[3]
-
The mixture is maintained at this temperature for 16 hours to allow the reaction to proceed to completion.[3]
The logical workflow for this synthesis is outlined in the diagram below.
References
Spectroscopic Profile of 5-Bromo-2,4-dichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2,4-dichlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data from analogous compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from knowledge of substituent effects on aromatic systems and comparison with structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, typically between 10-13 ppm, and its position can be sensitive to the solvent and concentration.[1][2][3]
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 7.8 - 8.0 |
| H-6 | 7.6 - 7.8 |
| -COOH | 10.0 - 13.0 (broad singlet) |
Predictions are based on typical chemical shifts for substituted benzoic acids.[4][5][6]
1.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 130 - 135 |
| C-2 | 132 - 137 |
| C-3 | 130 - 135 |
| C-4 | 135 - 140 |
| C-5 | 118 - 123 |
| C-6 | 133 - 138 |
| C=O | 165 - 170 |
Predictions are based on typical chemical shifts for substituted benzoic acids.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid group and the substituted benzene ring.
| Predicted IR Absorption Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic acid) | 1680 - 1710 |
| C-O stretch (Carboxylic acid) | 1210 - 1320 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
Predictions are based on characteristic infrared absorption frequencies for organic functional groups.[10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak cluster corresponding to its isotopic composition. The presence of bromine and two chlorine atoms will result in a characteristic isotopic pattern. Significant fragmentation is also anticipated.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z (relative abundance) |
| [M]⁺ | 268, 270, 272, 274 (Isotopic pattern for BrCl₂) |
| [M-OH]⁺ | 251, 253, 255, 257 |
| [M-COOH]⁺ | 223, 225, 227, 229 |
The molecular weight of C₇H₃BrCl₂O₂ is approximately 269.91 g/mol . The predicted m/z values correspond to the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). A previously reported mass spectrometry data point of m/z 190.96 [M+H]⁺ for this compound appears to be inconsistent with its molecular weight and may be erroneous or correspond to a fragment.[11]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.
NMR Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Most deuterated solvents are available with TMS already added.
2.1.2. Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width covering the expected range of chemical shifts (e.g., 0-15 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a longer acquisition time and a larger number of scans will be required compared to ¹H NMR. A relaxation delay (e.g., 2 seconds) may be necessary for quantitative analysis.[7][12]
Infrared (IR) Spectroscopy
As this compound is a solid, Attenuated Total Reflectance (ATR) or the KBr pellet method are suitable for IR analysis.
2.2.1. Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[13]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted by the instrument's software.[14]
2.2.2. Potassium Bromide (KBr) Pellet Method
-
Grinding: In a dry agate mortar and pestle, thoroughly grind 1-2 mg of the sample.[15]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix with the ground sample.[15][16]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[16][17]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe can be used, which is heated to vaporize the sample directly into the ion source.[18][19]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[18][20]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques for structural elucidation.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data in structural elucidation.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ijtsrd.com [ijtsrd.com]
- 11. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. shimadzu.com [shimadzu.com]
- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Bromo-2,4-dichlorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,4-dichlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from related chemical structures and outlines established experimental protocols for solubility determination.
Introduction: Solubility of Substituted Benzoic Acids
The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various applications, including chemical reactions, purification processes, and pharmaceutical formulations. For substituted benzoic acids, solubility is governed by the interplay of the polar carboxylic acid group and the often nonpolar substituted benzene ring. The nature, position, and number of substituents on the aromatic ring significantly impact the molecule's overall polarity, crystal lattice energy, and interactions with solvent molecules.
Generally, benzoic acid and its derivatives exhibit greater solubility in organic solvents than in water, a trend that is particularly pronounced for derivatives with nonpolar substituents like halogens. The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents, while the aromatic ring interacts favorably with nonpolar and moderately polar organic solvents.
Expected Solubility Profile of this compound
For a closely related compound, 5-Bromo-2-chlorobenzoic acid, it is reported to be sparingly soluble in water but more soluble in organic solvents such as ethanol, methanol, and dichloromethane.[1] Similarly, 2,5-dichlorobenzoic acid demonstrates better solubility in organic solvents like ethanol and acetone compared to its limited solubility in water.[2] Based on these trends, it is anticipated that this compound will exhibit a similar pattern of solubility.
Qualitative Solubility Data Summary
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on the behavior of structurally similar compounds. This information should be considered as a predictive guide, with the understanding that experimental verification is necessary for precise quantitative values.
| Solvent Category | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |
| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Dimethylformamide (DMF) | Soluble | DMF is a strong hydrogen bond acceptor. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating the solute. | |
| Moderately Polar | Ethyl Acetate | Moderately Soluble | The ester group can interact with the solute, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |
| Dichloromethane (DCM) | Moderately Soluble | The halogenated nature of both solute and solvent suggests favorable van der Waals interactions. | |
| Nonpolar | Chloroform | Sparingly Soluble | Similar to DCM, but generally a slightly weaker solvent for polar compounds. |
| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene may have some affinity for the substituted benzene ring, but it is a poor solvent for the polar carboxylic acid group. | |
| Hexane | Insoluble | The highly nonpolar nature of hexane is unlikely to overcome the crystal lattice energy of the polar carboxylic acid. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.
-
-
Phase Separation:
-
The suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid particles. The temperature of the syringe should match that of the solution to avoid premature crystallization or evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
The filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
The exact mass of the transferred solution is recorded.
-
The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, the container with the dried solute residue is weighed again.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial tare weight of the container.
-
The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dissolved solute.
-
Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per liter of solvent.
-
This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is often faster than the gravimetric method and requires a smaller amount of material.
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
A saturated solution is prepared in the same manner as described in the gravimetric method (Step 1).
-
-
Phase Separation and Dilution:
-
A clear aliquot of the saturated supernatant is withdrawn as described in the gravimetric method (Step 2).
-
A precise volume of the filtered saturated solution is carefully diluted with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
The absorbance of the diluted solution is measured at the λmax.
-
The concentration of the diluted solution is determined from the calibration curve.
-
-
Calculation of Solubility:
-
The concentration of the original saturated solution is calculated by multiplying the concentration of the diluted solution by the dilution factor.
-
The solubility is then expressed in the desired units (e.g., mol/L or g/L).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and practical protocols for its experimental determination. For mission-critical applications, it is imperative that these experimental procedures are carried out to obtain precise quantitative data.
References
potential research areas for 5-Bromo-2,4-dichlorobenzoic acid derivatives
An In-depth Technical Guide to Potential Research Areas for 5-Bromo-2,4-dichlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of various high-value chemical entities. Its structural features, including a carboxylic acid group amenable to diverse chemical transformations and a substituted aromatic ring, make it a versatile scaffold for medicinal chemistry and drug discovery. The primary impetus for exploring derivatives of this compound stems from its crucial role as a starting material in the synthesis of prominent antidiabetic drugs, such as Dapagliflozin and Empagliflozin.[1][2][3] These drugs are selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class that has significantly advanced the management of type 2 diabetes.[3]
This guide synthesizes existing data on this compound and its structural analogs to delineate promising, underexplored research avenues. We will cover potential therapeutic applications, present key data in a structured format, provide detailed experimental protocols for synthesis and evaluation, and visualize critical workflows and pathways to facilitate future research and development.
Physicochemical Properties and Synthesis
The parent compound, this compound, is a solid at room temperature.[4] A comprehensive understanding of its properties and those of its analogs is fundamental for designing new derivatives and experiments.
Data Presentation: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Solubility |
| This compound | 791137-20-7 | C₇H₃BrCl₂O₂ | 269.91 | Solid | Not specified | Soluble in organic solvents |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | 235.46 | White to off-white crystalline solid | 150-155 | Sparingly soluble in water; soluble in ethanol, methanol |
| 5-Bromo-2,4-dihydroxybenzoic acid | 7355-22-8 | C₇H₅BrO₄ | 233.02 | Solid | Not specified | Not specified |
Data compiled from multiple sources.[4][5][6]
Core Research Areas and Opportunities
Analysis of structurally related compounds reveals several promising therapeutic areas for novel this compound derivatives.
Antidiabetic Agents
Given its established role in the synthesis of SGLT2 inhibitors, the most direct research path involves creating novel analogs targeting diabetes.[7][8]
-
Novel SGLT2 Inhibitors : The existing scaffold can be modified to develop new SGLT2 inhibitors with potentially improved pharmacokinetic profiles, enhanced selectivity, or novel intellectual property. Research should focus on ester and amide derivatives to explore new interactions within the SGLT2 binding pocket.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors : Bromophenol derivatives have demonstrated inhibitory activity against PTP1B, a key regulator of insulin signaling.[9] Synthesizing and screening hydroxylated derivatives of this compound against PTP1B could yield new therapeutic candidates for type 2 diabetes and obesity.[9]
Antimicrobial Agents
The literature strongly supports the antimicrobial potential of halogenated benzoic acid and indole derivatives.
-
Antibacterial Activity : 2-chlorobenzoic acid derivatives and 5-bromoindole-2-carboxamides have shown significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.[10][11] The mechanism for some bromoindole derivatives involves rapid membrane permeabilization.[12]
-
Antifungal Activity : Derivatives of similar scaffolds have also exhibited potent antifungal properties.[12]
-
Research Direction : A library of amide, ester, and hydrazide derivatives of this compound should be synthesized and screened against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can then guide the optimization of lead compounds.[11]
Anticancer Agents
Benzoic acid derivatives are a well-established class of compounds with diverse anticancer activities.[13][14]
-
Enzyme Inhibition : The indole scaffold, structurally related to benzoic acid, is a privileged structure for designing kinase inhibitors targeting signaling pathways in cancer, such as those involving EGFR and VEGFR.[15] The bromine atom on the aromatic ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.[15]
-
Histone Deacetylase (HDAC) Inhibition : Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which are key therapeutic targets in oncology.[14]
-
Research Direction : Future work should focus on synthesizing derivatives that can interact with the ATP-binding site of various kinases or the active site of HDACs. In vitro screening against cancer cell lines, followed by in vivo studies with promising candidates, is a logical progression.[16][17][18]
Agricultural Chemicals
The structural similarity to known herbicides and plant growth regulators suggests potential applications in agriculture.
-
Plant Growth Regulation : 5-Bromo-2,4-dihydroxybenzoic acid is used as a plant growth regulator, and chlorinated phenoxy acids are well-known herbicides.[19][20]
-
Research Direction : Derivatives of this compound should be tested for their effects on plant growth, including potential herbicidal, fungicidal, and growth-regulating properties.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the bromination of 2,4-dichlorobenzoic acid.[21]
-
Reaction Setup : To a solution of 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL) in a round-bottom flask equipped with a magnetic stirrer, add sulfur (83.94 mg, 2.62 mmol).
-
Addition of Bromine : Slowly add bromine (4.18 g, 26.18 mmol, 1.34 mL) to the solution.
-
Heating : Heat the reaction mixture to 70°C and maintain for 16 hours. Monitor the reaction progress using LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Extraction : Filter the resulting precipitate and dissolve it in ethyl acetate (300 mL). Wash the organic layer with water (200 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
General Protocol for Amide Derivative Synthesis (EDC/HOBt Coupling)
This protocol describes a general method for synthesizing amide derivatives from the carboxylic acid, a common strategy for creating compound libraries.
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition : Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of synthesized derivatives.
-
Preparation of Stock Solution : Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum : Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations: Workflows and Pathways
Synthetic Workflow for Derivative Generation
Caption: General synthetic pathways for creating derivatives from the parent acid.
Screening Workflow for Drug Discovery
Caption: A typical workflow for screening new derivatives for therapeutic potential.
Hypothesized Kinase Inhibition Signaling Pathway
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase.
Conclusion
This compound is more than a mere intermediate for existing drugs; it is a highly versatile scaffold with significant untapped potential. The structural motifs present in its analogs suggest promising avenues for research in developing novel antidiabetic, antimicrobial, and anticancer agents. The strategic location of the bromine atom provides a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships. This guide provides a foundational framework, including actionable experimental protocols and clear research directions, to encourage and facilitate the exploration of its derivatives as next-generation therapeutics. Further focused research is essential to validate these hypotheses and translate the potential of this scaffold into tangible clinical benefit.
References
- 1. data.epo.org [data.epo.org]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 5. 5-broMo-2,4-dichloro benzoic acid | 791137-20-7 [chemicalbook.com]
- 6. 5-Bromo-2,4-dihydroxybenzoic acid | C7H5BrO4 | CID 81814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. benchchem.com [benchchem.com]
- 21. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to High-Purity 5-Bromo-2,4-dichlorobenzoic Acid for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, chemical properties, and potential applications of the versatile chemical intermediate, 5-Bromo-2,4-dichlorobenzoic acid.
This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 791137-20-7), a halogenated aromatic carboxylic acid with significant potential as a building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its commercial availability, key chemical data, synthetic protocols, and prospective applications.
Commercial Availability and Purity
High-purity this compound is available from a number of specialized chemical suppliers. The typical purity offered is ≥95%, suitable for a range of research and development applications. For exacting requirements, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification may be necessary. Below is a summary of representative commercial suppliers and their stated purity levels.
| Supplier | Purity Specification | CAS Number |
| Apollo Scientific | ≥95% | 791137-20-7 |
| BLD Pharm | ≥95% | 791137-20-7 |
| EON Biotech | Not Specified | 791137-20-7 |
| Endotherm | >95% | 791137-20-7 |
| Sinfoo Biotech | Not Specified | 791137-20-7 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and analytical characterization. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂O₂ | [1] |
| Molecular Weight | 269.91 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 178-182 °C | [2] |
| Boiling Point | 360.8 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| LogP | 3.47 | [3] |
Synthesis and Purification
Synthetic Route
A common laboratory-scale synthesis of this compound involves the electrophilic bromination of 2,4-dichlorobenzoic acid.[4]
Reaction Scheme:
References
- 1. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application of 5-Bromo-2,4-dichlorobenzoic Acid in the Synthesis of SGLT2 Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic applications of halogenated benzoic acid derivatives in the production of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes. While the specific use of 5-Bromo-2,4-dichlorobenzoic acid is not prominently documented in the synthesis of major SGLT2 inhibitors, the closely related compound, 5-Bromo-2-chlorobenzoic acid , serves as a crucial starting material for the synthesis of Dapagliflozin.[1][2] This application note will focus on the well-established synthetic route to Dapagliflozin from 5-Bromo-2-chlorobenzoic acid, providing detailed protocols, quantitative data, and visual diagrams to facilitate research and development in this area.
Introduction to SGLT2 Inhibition
SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes. These drugs act by selectively inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys.[1] By blocking this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin, offering a unique therapeutic approach. Beyond glycemic control, SGLT2 inhibitors have demonstrated cardiovascular and renal protective benefits.[3]
Synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic Acid
The synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid is a multi-step process that involves the formation of a key diarylmethane intermediate, followed by glycosylation and subsequent deprotection steps. The overall synthetic strategy hinges on the initial Friedel-Crafts acylation reaction.
Key Synthetic Steps:
-
Activation of 5-Bromo-2-chlorobenzoic acid: The synthesis begins with the conversion of 5-Bromo-2-chlorobenzoic acid to its more reactive acid chloride derivative. This is typically achieved using reagents such as oxalyl chloride or thionyl chloride.[4]
-
Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 5-bromo-2-chloro-4'-ethoxybenzophenone.[5]
-
Reduction of the Ketone: The diarylketone intermediate is then reduced to the corresponding diarylmethane, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This reduction can be accomplished using reducing agents like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[5]
-
Glycosylation: The diarylmethane is then coupled with a protected glucose derivative, typically a gluconolactone, to introduce the sugar moiety. This step often involves a metal-halogen exchange followed by nucleophilic attack on the lactone.
-
Deprotection: The final step involves the removal of the protecting groups from the glucose moiety to yield Dapagliflozin.
Experimental Protocols
The following are generalized protocols for the initial key steps in the synthesis of Dapagliflozin.
Protocol 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone (Friedel-Crafts Acylation)
Objective: To synthesize the diarylketone intermediate via Friedel-Crafts acylation.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Phenetole (ethoxybenzene)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-Bromo-2-chlorobenzoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride to the mixture at room temperature and stir until the conversion to the acid chloride is complete.
-
In a separate reaction vessel, dissolve phenetole in an anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add aluminum chloride to the phenetole solution while maintaining the low temperature.
-
Add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the phenetole-AlCl₃ mixture.
-
Allow the reaction to stir at low temperature and then warm to room temperature until completion (monitored by TLC or HPLC).
-
Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone
Objective: To reduce the diarylketone to the corresponding diarylmethane.
Materials:
-
5-bromo-2-chloro-4'-ethoxybenzophenone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Acetonitrile and Dichloromethane (or other suitable solvents)
Procedure:
-
Dissolve 5-bromo-2-chloro-4'-ethoxybenzophenone in a mixture of anhydrous solvents (e.g., acetonitrile and dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add triethylsilane to the solution.
-
Add boron trifluoride etherate dropwise to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir and warm to room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene by a suitable method if necessary.
Quantitative Data Summary
The following table summarizes typical yields for the initial steps in the synthesis of Dapagliflozin, as reported in the literature.
| Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoic acid | 5-bromo-2-chloro-4'-ethoxybenzophenone | Oxalyl chloride, Phenetole, AlCl₃ | ~64% | [5] |
| Ketone Reduction | 5-bromo-2-chloro-4'-ethoxybenzophenone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Et₃SiH, BF₃·OEt₂ | ~62% | [5] |
Visualizing the Process and Mechanism
To better understand the synthetic workflow and the biological mechanism of action, the following diagrams are provided.
Caption: Synthetic workflow for Dapagliflozin.
Caption: Mechanism of action of SGLT2 inhibitors.
Conclusion
5-Bromo-2-chlorobenzoic acid is a key building block in the industrial synthesis of the SGLT2 inhibitor Dapagliflozin. The synthetic route, initiated by a Friedel-Crafts acylation, provides a reliable pathway to this important therapeutic agent. The detailed protocols and data presented herein are intended to support researchers and drug development professionals in their efforts to synthesize and explore SGLT2 inhibitors. Further research into optimizing reaction conditions and exploring novel synthetic strategies can contribute to the efficient and cost-effective production of these life-saving medications.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: 5-Bromo-2-chlorobenzoic Acid as a Key Intermediate in the Synthesis of Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the use of 5-bromo-2-chlorobenzoic acid as a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. While the initial query specified 5-Bromo-2,4-dichlorobenzoic acid, extensive literature review indicates that 5-bromo-2-chlorobenzoic acid is the correct and widely utilized starting material for the synthesis of Dapagliflozin.[1][2][3][4][5][6][7][8][9] This document will focus on the established synthetic routes commencing from 5-bromo-2-chlorobenzoic acid.
Introduction
Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that has revolutionized the treatment of type 2 diabetes.[3][6] Its synthesis involves a multi-step process, with the formation of the C-aryl glucoside core being a critical transformation. A key building block in many reported synthetic routes is 5-bromo-2-chlorobenzoic acid.[1][2][3][4][5][6][7][8][9] This intermediate is utilized in a Friedel-Crafts acylation reaction to form a key benzophenone derivative, which is subsequently elaborated to afford Dapagliflozin.
Role of 5-Bromo-2-chlorobenzoic Acid
5-Bromo-2-chlorobenzoic acid serves as the foundational aromatic ring system onto which the ethoxybenzyl and glucose moieties of Dapagliflozin are constructed. Its specific halogenation pattern is crucial for the subsequent coupling and reduction steps in the synthesis.
Synthetic Pathway Overview
The general synthetic strategy involves the conversion of 5-bromo-2-chlorobenzoic acid into an activated species, typically the acyl chloride, followed by a Friedel-Crafts acylation with phenetole to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This intermediate then undergoes a series of reactions including reduction, coupling with a protected glucose derivative, and final deprotection to yield Dapagliflozin.
Caption: Synthetic pathway of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid.
Experimental Protocols
Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, which is generated in situ from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Phenetole
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Absolute ethanol (for recrystallization)
Procedure:
-
Acyl Chloride Formation: In a round-bottomed flask, suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride at room temperature. Stir the mixture until the reaction is complete (evolution of gas ceases). The resulting solution of 5-bromo-2-chlorobenzoyl chloride is used directly in the next step.
-
Friedel-Crafts Acylation: In a separate flask, dissolve phenetole in anhydrous DCM and cool the solution to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride in portions, keeping the temperature below 10 °C. To this mixture, add the previously prepared solution of 5-bromo-2-chlorobenzoyl chloride dropwise, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to obtain pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white to off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68% - 91.4% | [10][11] |
| Purity (HPLC) | >99.5% | [11] |
Subsequent Steps to Dapagliflozin
The intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is then converted to Dapagliflozin through a series of reactions which typically include:
-
Reduction of the ketone: The carbonyl group is reduced to a methylene group to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Coupling with a protected gluconolactone: The aryl bromide is converted to an organometallic species (e.g., via lithium-halogen exchange with n-butyllithium) and then reacted with a protected D-gluconolactone (e.g., persilylated gluconolactone).
-
Hydrolysis and Reduction: The resulting lactol is hydrolyzed and the anomeric hydroxyl group is reduced to afford the C-glucoside structure.
-
Deprotection: Removal of the protecting groups from the glucose moiety yields Dapagliflozin.
Note: The specific conditions and reagents for these subsequent steps can vary and are often proprietary. Researchers should refer to detailed synthetic procedures found in the patent literature for specific protocols.
Data Presentation
The following table summarizes the quantitative data found in the literature for the synthesis of the key intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, from 5-bromo-2-chlorobenzoic acid.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity (HPLC) | Reference |
| 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, Phenetole, AlCl₃ | Dichloromethane | Not Specified | 0 °C to RT | 84.2% | Not Specified | [12] |
| 5-bromo-2-chlorobenzoic acid | Potassium persulfate, Red phosphorus, Sodium bromide, etc. | Dichloroethane | 4 hours | 40 °C | 73% | 99.5% | [11] |
| 5-bromo-2-chlorobenzoic acid | Potassium persulfate, Red phosphorus, Sodium bromide, etc. | Tetrahydrofuran | 4 hours | 40 °C | 68% | 99.5% | [11] |
| 5-bromo-2-chlorobenzoyl chloride | Phenetole, Ferric chloride | Dichloromethane | 5 hours | 14.7 °C | 91.4% | 99.49% | [10] |
Logical Workflow for Intermediate Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. Dapagliflozin Intermediate 21739-92-4 from China manufacturer - Rocky Union Trade Limited [rockypharm.hk]
- 6. public.pensoft.net [public.pensoft.net]
- 7. CN107382679A - The preparation method of Dapagliflozin intermediate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [chemicalbook.com]
- 11. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 12. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Bromo-2-chlorobenzoic Acid in Empagliflozin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely used in the management of type 2 diabetes. Its chemical structure features a C-glucoside connected to a diarylmethane moiety. The synthesis of this complex molecule relies on the strategic assembly of key fragments. A critical starting material for the diarylmethane core is 5-Bromo-2-chlorobenzoic acid . This document outlines the pivotal role of this compound and provides detailed protocols for its application in the synthesis of Empagliflozin.
Note: The user request specified 5-Bromo-2,4-dichlorobenzoic acid; however, extensive literature and patent reviews indicate that 5-Bromo-2-chlorobenzoic acid is the correct and commonly used starting material for the synthesis of Empagliflozin. This document will proceed with the correct chemical entity.[1][2][3][4]
1. Core Function of 5-Bromo-2-chlorobenzoic Acid
5-Bromo-2-chlorobenzoic acid serves as a fundamental building block for constructing one of the two aromatic rings of the diarylmethane aglycone of Empagliflozin.[1] Its structure provides the necessary chloro and bromo substituents on the phenyl ring, which are essential for subsequent coupling reactions. The carboxylic acid group is the reactive handle used to connect this fragment to the second aromatic ring, typically via a Friedel-Crafts acylation reaction.[2][3] This approach is noted for its use of inexpensive and readily available raw materials, contributing to a cost-effective synthesis route.[2]
2. Synthetic Pathway Overview
The initial steps in the synthesis of Empagliflozin involving 5-Bromo-2-chlorobenzoic acid can be summarized as follows:
-
Acyl Chloride Formation: The carboxylic acid is first activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3][4]
-
Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with a substituted benzene derivative (such as anisole or phenetole) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[2][3] This electrophilic aromatic substitution reaction forms a diaryl ketone, linking the two aromatic rings.
-
Reduction of the Ketone: The carbonyl group of the diaryl ketone intermediate is subsequently reduced to a methylene group (-CH₂-) to form the diarylmethane structure. This reduction can be accomplished using various reducing agents, such as triethylsilane (Et₃SiH) in the presence of a Lewis acid or a combination of sodium borohydride and aluminum chloride.[2][3]
This diarylmethane intermediate, containing the critical bromo- and chloro-substituents, is then carried forward through several more steps, including coupling with the protected glucose moiety, to ultimately yield Empagliflozin.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations starting from 5-Bromo-2-chlorobenzoic acid.
Caption: Synthetic route from 5-Bromo-2-chlorobenzoic acid to Empagliflozin.
Experimental Protocols
The following are detailed protocols for the key reactions involving 5-Bromo-2-chlorobenzoic acid, based on published patent literature.
Protocol 1: Synthesis of 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone (Friedel-Crafts Acylation) [2]
This protocol details the formation of the diaryl ketone intermediate.
Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts acylation.
Methodology:
-
Acyl Chloride Preparation: In a suitable solvent such as dichloromethane, 5-bromo-2-chlorobenzoic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.[2] A catalytic amount of N,N-dimethylformamide (DMF) may be used.[3][4]
-
Friedel-Crafts Reaction: In a separate reaction vessel, a Lewis acid (e.g., aluminum chloride) is suspended in a solvent like dichloromethane. Anisole is added to this suspension.
-
The prepared 5-bromo-2-chlorobenzoyl chloride solution is then added dropwise to the anisole-Lewis acid mixture at a controlled temperature, typically between 0°C and 80°C (a preferred temperature being 20°C).[2]
-
The reaction is allowed to proceed for a period of 2 to 18 hours (a preferred duration being 6 hours).[2]
-
Upon completion, the reaction is quenched, followed by an aqueous work-up to remove the catalyst. The organic layer is separated, washed, and the solvent is evaporated to yield the crude product, 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone.
Protocol 2: Reduction of 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone [2]
This protocol describes the formation of the diarylmethane core structure.
Methodology:
-
The diaryl ketone intermediate is dissolved in a suitable solvent, such as tetrahydrofuran (THF).[2]
-
A reducing agent system is employed. A preferred system involves the use of sodium borohydride and aluminum chloride.[2] Other systems, like triethylsilane (Et₃SiH) with a Lewis acid (e.g., BF₃·Et₂O), are also effective.[3]
-
The reaction is conducted at a temperature ranging from 0°C to 100°C (a preferred temperature being 65°C) for 2 to 24 hours (a preferred duration being 6 hours).[2]
-
After the reaction is complete, a standard work-up procedure is followed to isolate the product, 5-bromo-2-chloro-4'-methoxydiphenylmethane.
Data Presentation: Reaction Parameters
The following tables summarize the quantitative data and conditions for the key synthetic steps.
Table 1: Parameters for Friedel-Crafts Acylation [2]
| Parameter | Value/Reagent | Preferred Value |
| Starting Material | 5-Bromo-2-chlorobenzoic acid | - |
| Acylating Agent | Thionyl chloride or Oxalyl chloride | - |
| Reactant | Anisole | - |
| Lewis Acid | AlCl₃, ZnCl₂, FeCl₃, BF₃, NbCl₅ | AlCl₃ |
| Solvent | Dichloromethane, CS₂, Ether, Nitrobenzene | Dichloromethane |
| Molar Ratio (Lewis Acid : Benzoic Acid) | 0.8 - 2 : 1 | 1.2 : 1 |
| Solvent Volume (L : mol Benzoic Acid) | 1 - 10 : 1 | 1 : 1 |
| Reaction Temperature | 0 - 80 °C | 20 °C |
| Reaction Time | 2 - 18 hours | 6 hours |
Table 2: Parameters for Ketone Reduction [2]
| Parameter | Value/Reagent | Preferred Value |
| Starting Material | 5-Bromo-2-chlorophenyl-4-methoxyphenyl-methanone | - |
| Reducing Agent | NaBH₄/AlCl₃, SnCl₄, LiAlH₄, etc. | NaBH₄ and AlCl₃ |
| Solvent | THF, Diethyl ether, Toluene, etc. | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 - 100 °C | 65 °C |
| Reaction Time | 2 - 24 hours | 6 hours |
5-Bromo-2-chlorobenzoic acid is a cornerstone in the synthesis of Empagliflozin, providing the foundational structure for one of the key aromatic rings of the drug's aglycone. The conversion of this starting material into the diarylmethane intermediate via a robust Friedel-Crafts acylation followed by ketone reduction is a well-established and efficient strategy. The protocols and data presented herein offer a detailed guide for researchers engaged in the synthesis and development of Empagliflozin and related SGLT2 inhibitors.
References
Application Note 1: Potential Herbicidal Application of 5-Bromo-2,4-dichlorobenzoic Acid Derivatives
An overview of the utility of 5-Bromo-2,4-dichlorobenzoic acid in the creation of novel agrochemicals is provided in these application notes. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document explores its potential as a precursor for herbicides and fungicides, drawing on data from structurally analogous compounds to provide detailed protocols and application frameworks for researchers in the field.
Halogenated benzoic and phenoxybenzoic acids are classes of compounds known for their herbicidal properties, primarily acting as synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[3][4] this compound, due to its substituted aromatic structure, is a viable candidate for development into novel auxin-mimicking herbicides.
Proposed Mechanism of Action: Synthetic Auxin Signaling
Synthetic auxins disrupt plant hormonal balance by binding to auxin co-receptors, leading to the degradation of transcriptional repressors and the overexpression of auxin-responsive genes.[5] This initiates a cascade of physiological disruptions, including epinasty, stem twisting, and ultimately, plant death.[4] The central signaling pathway involves the TIR1/AFB family of F-box proteins.[5]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Bromo-2,4-dichlorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2,4-dichlorobenzoic acid is a halogenated aromatic carboxylic acid, often utilized as a key building block and intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate determination of its purity and the quantification of related impurities are critical for ensuring the quality, safety, and efficacy of the final products. This application note presents a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis and purity assessment of this compound.
Principle
The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase suppresses the ionization of the carboxylic acid group, resulting in improved peak shape and retention time reproducibility.[1][2] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: HPLC Analysis
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is recommended.[3][4][5] Specific examples include Thermo Scientific C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Water (HPLC Grade or Milli-Q)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
The following conditions provide a robust starting point for analysis and can be optimized as needed. For mass spectrometry (MS) applications, formic acid is the preferred mobile phase modifier.[6][7][8]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-25 min: 40% B to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or λmax determined by UV scan) |
| Run Time | 35 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Prepare a 1000 µg/mL solution as described for the stock standard, and then perform a 1-in-10 dilution to achieve the final concentration. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Method Validation and Data Presentation
Method validation should be performed according to ICH guidelines to demonstrate its suitability for the intended purpose.[4][9] Key validation parameters are summarized below with typical acceptance criteria.
System Suitability
Before sample analysis, the chromatographic system must meet predefined criteria. This is assessed by making five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria |
| Retention Time (RT) %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance of a fully validated method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 10 - 150 µg/mL | As per linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 0.45% | %RSD ≤ 1.0% |
| - Intermediate Precision | 0.68% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | Signal-to-Noise ≥ 10 |
Visualized Workflows
HPLC Analytical Workflow
The logical progression from solution preparation to final data analysis is outlined in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. welch-us.com [welch-us.com]
- 2. helixchrom.com [helixchrom.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. Development and validation of spectrophotometric, TLC and HPLC methods for the determination of lamotrigine in presence of its impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 7. 2-Bromo-5-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 8. Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Bromination of 2,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the electrophilic bromination of 2,4-dichlorobenzoic acid. The primary product of this reaction is 5-bromo-2,4-dichlorobenzoic acid, a valuable intermediate in organic synthesis and drug development. The protocols described herein are based on established chemical literature and are intended to ensure a high yield and purity of the final product.
Introduction
The bromination of 2,4-dichlorobenzoic acid is an example of electrophilic aromatic substitution (EAS).[1][2] In this type of reaction, a hydrogen atom on the aromatic ring is replaced by a bromine atom. The chlorine and carboxylic acid groups already present on the benzene ring influence the position of the incoming bromine atom. The carboxylic acid group is a deactivating group and a meta-director, while the chlorine atoms are deactivating but ortho-, para-directing. The regioselectivity of the bromination is therefore a result of the combined electronic and steric effects of these substituents. A common and high-yielding method involves the use of bromine in the presence of a strong acid and a catalyst.[3][4]
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.
-
Concentrated sulfuric acid is a strong acid and dehydrating agent. It can cause severe chemical burns. Handle with appropriate PPE in a fume hood.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood.
Experimental Protocols
Two primary protocols for the bromination of 2,4-dichlorobenzoic acid are presented below. Protocol 1 is a high-yield method using bromine and chlorosulfonic acid. Protocol 2 offers an alternative using N-bromosuccinimide.
Protocol 1: Bromination using Bromine and Chlorosulfonic Acid
This protocol is adapted from a method reported to have a very high yield.[3][4]
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine (Br₂)
-
Sulfur (S)
-
Ice water
-
Sodium bisulfite solution (optional, for quenching excess bromine)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., containing sodium thiosulfate solution)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2,4-dichlorobenzoic acid (e.g., 10.00 g, 52.35 mmol).[3]
-
Addition of Reagents: Carefully add chlorosulfonic acid (e.g., 50.00 mL) to the flask.[3] To this solution, add sulfur (e.g., 83.94 mg, 2.62 mmol) and then slowly add bromine (e.g., 4.18 g, 26.18 mmol, 1.34 mL) from the dropping funnel.[3]
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 16 hours.[3] The reaction should be monitored for completion, for instance, by LCMS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral. If the solid has a yellow/orange color due to residual bromine, wash it with a dilute solution of sodium bisulfite, followed by water.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is an alternative that avoids the use of liquid bromine and chlorosulfonic acid, which may be advantageous in certain laboratory settings. This method is adapted from a procedure for a similar substrate.[5]
Materials:
-
2,4-Dichlorobenzoic acid
-
Concentrated sulfuric acid
-
N-Bromosuccinimide (NBS)
-
Ice-water bath
Equipment:
-
Four-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a stirrer and a thermometer, add 2,4-dichlorobenzoic acid and concentrated sulfuric acid. Stir the mixture until the solid dissolves.
-
Addition of NBS: Cool the solution in an ice-water bath. Slowly add N-bromosuccinimide (NBS) in portions, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at a controlled low temperature for a specified time. The progress of the reaction can be monitored by techniques such as TLC or LCMS.
-
Work-up: Once the reaction is complete, carefully pour the mixture into an ice-water bath to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on the literature.
| Parameter | Protocol 1: Bromine/Chlorosulfonic Acid | Reference |
| Starting Material | 2,4-Dichlorobenzoic acid | [3] |
| Reagents | Bromine, Sulfur, Chlorosulfonic acid | [3] |
| Reaction Temperature | 70°C | [3] |
| Reaction Time | 16 hours | [3] |
| Reported Yield | 99.08% | [4] |
| Product | This compound | [3] |
Visualizations
Reaction Mechanism
The bromination of 2,4-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst (in this case, generated in situ) activates the bromine, making it a stronger electrophile. The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is lost to restore the aromaticity of the ring.[1][7]
Caption: Electrophilic aromatic substitution mechanism for the bromination of 2,4-dichlorobenzoic acid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-2,4-dichlorobenzoic acid | 951884-96-1 | Benchchem [benchchem.com]
- 5. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a practical protocol for the synthesis of 5-Bromo-2,4-dichlorobenzoic acid, a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a halogenated aromatic carboxylic acid frequently utilized as a key intermediate in the synthesis of pharmaceuticals. Its structure incorporates three distinct halogen substituents, offering multiple points for further chemical modification. Understanding the mechanism of its formation through electrophilic aromatic substitution is critical for optimizing reaction conditions and ensuring high purity of the final product. The following sections detail the reaction mechanism, a verified experimental protocol, and relevant quantitative data.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound from 2,4-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile.[1][2] The key steps of the mechanism are the generation of a potent electrophile and the subsequent attack by the electron-rich aromatic ring.
1. Generation of the Electrophile: In this synthesis, elemental bromine (Br₂) is activated by a Lewis acid or a strong protic acid like chlorosulfonic acid. This polarization or formation of a bromine-acid complex generates a more potent electrophile, Br⁺ or a species with a highly polarized Br-Br bond, which is necessary to overcome the aromaticity of the benzene ring.
2. Regioselectivity and the Role of Directing Groups: The position of the incoming bromine atom is determined by the directing effects of the substituents already present on the benzene ring: the two chlorine atoms and the carboxylic acid group.
-
Chloro Groups (-Cl): Chlorine is an ortho-, para-directing group.[3][4][5] Although it is an electron-withdrawing group and deactivates the ring towards electrophilic attack, it directs incoming electrophiles to the positions ortho and para to itself. The chlorine at C2 directs to C3 and C6. The chlorine at C4 directs to C3 and C5.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing and deactivating group.[2][6] It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta positions. The carboxylic acid at C1 directs to C3 and C5.
Considering these directing effects, both the chloro and carboxylic acid groups direct the incoming electrophile to positions 3 and 5. However, the position C3 is sterically hindered by the adjacent carboxylic acid group at C1 and the chloro group at C2. Consequently, the electrophilic attack predominantly occurs at the less sterically hindered and electronically activated C5 position.
3. Formation of the Sigma Complex (Arenium Ion): The aromatic ring's π-electrons attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack.
4. Deprotonation and Re-aromatization: A weak base, such as the conjugate base of the acid used, removes a proton from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the ring, yielding the final product, this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzoic acid | [7] |
| Reagents | Bromine, Chlorosulfonic acid, Sulfur | [7] |
| Reaction Temperature | 70°C | [7] |
| Reaction Time | 16 hours | [7] |
| Product Yield | 99.08% | [7] |
| Product Purity | Monitored by LCMS | [7] |
Experimental Protocol
This protocol is adapted from a reported synthesis of this compound.[7]
Materials:
-
2,4-Dichlorobenzoic acid (10.00 g, 52.35 mmol)
-
Chlorosulfonic acid (50.00 mL)
-
Bromine (4.18 g, 26.18 mmol, 1.34 mL)
-
Sulfur (83.94 mg, 2.62 mmol)
-
Ice
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL), add bromine (4.18 g, 26.18 mmol, 1.34 mL) and sulfur (83.94 mg, 2.62 mmol).
-
Heat the reaction mixture to 70°C for 16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS).
-
Once the reaction is complete, cool the mixture and pour it onto ice (50 g).
-
Filter the resulting precipitate.
-
Dissolve the solid in ethyl acetate (300 mL).
-
Wash the organic layer with water (200 mL).
-
Dry the organic layer and concentrate it to obtain this compound.
Expected Outcome:
This procedure is reported to yield 14.00 g (51.87 mmol, 99.08%) of this compound.[7]
Visualizations
Reaction Mechanism Workflow
Caption: Workflow of the electrophilic aromatic substitution.
Directing Effects on 2,4-Dichlorobenzoic Acid
Caption: Directing effects on the aromatic ring.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. gauthmath.com [gauthmath.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. youtube.com [youtube.com]
- 7. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Derivatization of 5-Bromo-2,4-dichlorobenzoic Acid for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-2,4-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1] Its structure, featuring multiple halogen substituents, provides a unique electronic and steric profile that can be exploited for developing novel therapeutic agents. Derivatization of the carboxylic acid group into esters, amides, and other functional groups is a key strategy to generate libraries of new chemical entities (NCEs) for biological screening. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding affinity, and metabolic stability. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation in common biological assays.
Overall Experimental Workflow
The general workflow for synthesizing and evaluating derivatives of this compound involves a multi-step process from chemical synthesis to biological data acquisition.
Caption: General workflow from starting material to lead compound identification.
Part 1: Synthesis of Derivatives
The carboxylic acid moiety of this compound is the primary site for derivatization. Amides and esters are two of the most common classes of derivatives synthesized for initial biological screening due to their prevalence in known drug molecules and accessible synthesis routes.
Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
This protocol describes a common and efficient method for forming an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.[2][3][4]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), deionized water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide derivative.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of amide derivatives.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] This method is particularly effective for simple, non-acid-sensitive primary and secondary alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; often used as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography or distillation if it is a liquid, or recrystallization if it is a solid.
-
Characterize the final product using NMR and Mass Spectrometry.
Part 2: Biological Assays
Once a library of derivatives is synthesized and purified, they can be screened for various biological activities. Below are protocols for two common primary screening assays: an antimicrobial assay and an anticancer cytotoxicity assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that prevents visible growth of a microorganism.[6][7][8]
Materials:
-
Synthesized derivatives dissolved in Dimethyl sulfoxide (DMSO) to a known stock concentration (e.g., 10 mg/mL).
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Gentamicin).[9]
-
DMSO (vehicle control).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the stock compound solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.
-
Prepare control wells:
-
Positive Control: A serial dilution of a standard antibiotic.
-
Negative Control: Wells containing only MHB and bacterial inoculum (should show growth).
-
Vehicle Control: Wells containing the highest concentration of DMSO used and inoculum (to ensure the solvent is not inhibitory).
-
Sterility Control: Wells with MHB only (should show no growth).
-
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Protocol 4: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11] It is widely used for initial screening of potential anticancer agents.[12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Known cytotoxic drug for positive control (e.g., Doxorubicin).
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (DMSO only) and untreated control wells (medium only).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Part 3: Data Presentation
Quantitative data from biological assays should be organized systematically to facilitate structure-activity relationship (SAR) analysis.
Table 1: Example Antimicrobial Activity Data
The table below illustrates how to present MIC data for a series of hypothetical amide derivatives.
| Compound ID | R Group (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 5BDC-A1 | -NH-Phenyl | 64 | >128 |
| 5BDC-A2 | -NH-CH₂-Phenyl | 32 | 64 |
| 5BDC-A3 | -NH-(4-Cl-Phenyl) | 16 | 64 |
| 5BDC-A4 | -NH-Cyclohexyl | 128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Table 2: Example Anticancer Activity Data
The table below shows how to present IC₅₀ data from an MTT assay against two different cancer cell lines.
| Compound ID | Derivative Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 5BDC-A1 | Amide | -NH-Phenyl | 45.2 | 78.1 |
| 5BDC-A3 | Amide | -NH-(4-Cl-Phenyl) | 22.8 | 35.5 |
| 5BDC-E1 | Ester | -O-Methyl | >100 | >100 |
| 5BDC-E2 | Ester | -O-Ethyl | 89.5 | >100 |
| Doxorubicin | (Positive Control) | N/A | 0.8 | 1.2 |
References
- 1. 791137-20-7|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ro.uow.edu.au [ro.uow.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichlorobenzoic acid is a key building block in organic synthesis, particularly valued as an intermediate in the preparation of active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes, such as Dapagliflozin and Empagliflozin.[1][2] The high demand for these therapeutics necessitates robust, scalable, and cost-effective manufacturing processes for their intermediates.
This document provides detailed protocols and application notes for the large-scale synthesis of this compound, focusing on a high-yield approach suitable for industrial applications. The purity of this intermediate is critical, as it directly impacts the quality and safety of the final API.[3] For pharmaceutical use, a purity of 99% or higher is often required.[4]
Synthesis Pathway
The recommended industrial-scale synthesis of this compound involves the direct bromination of 2,4-dichlorobenzoic acid. This method is advantageous due to its high conversion rate and relatively straightforward procedure. The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced into the benzene ring at the position ortho to the carboxylic acid group and meta to the two chlorine atoms.
Data Presentation
The following table summarizes the quantitative data for the recommended synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzoic acid | [5] |
| Reagents | Bromine, Chlorosulfonic acid, Sulfur | [5] |
| Reaction Temperature | 70°C | [5] |
| Reaction Time | 16 hours | [5] |
| Product Yield | 99.08% | [5] |
| Product Purity (Post-Purification) | >99% (HPLC) | [6] |
Experimental Protocol
This protocol details the large-scale synthesis of this compound from 2,4-dichlorobenzoic acid.
Materials and Reagents:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
-
Ethyl acetate (EtOAc)
-
Water
-
Ice
Equipment:
-
Glass-lined reactor with heating and cooling capabilities
-
Dropping funnel
-
Mechanical stirrer
-
Filtration unit
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor, charge chlorosulfonic acid.
-
Addition of Starting Material: Slowly add 2,4-dichlorobenzoic acid to the chlorosulfonic acid with stirring.
-
Addition of Reagents: To this solution, add sulfur followed by the dropwise addition of bromine.[5]
-
Reaction: Heat the reaction mixture to 70°C and maintain for 16 hours.[5] The reaction progress should be monitored by a suitable analytical method such as LC-MS.[5]
-
Quenching: Once the reaction is complete, cool the mixture and carefully pour it onto ice to quench the reaction.[5]
-
Filtration: Filter the precipitated solid.
-
Work-up: Dissolve the solid in ethyl acetate and wash with water.[5]
-
Isolation: Dry the organic layer over a suitable drying agent and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: The crude this compound can be further purified by recrystallization. A common method for similar compounds involves crystallization from a mixture of methanol and water to achieve high purity.[6][7]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-70°C) until a constant weight is achieved.[1]
Quality Control:
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).[6] Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Bromo-2,4-dichlorobenzoic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid group and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring, allows for a wide range of selective chemical transformations. This unique substitution pattern makes it an invaluable starting material for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
These application notes provide a comprehensive overview of the utility of this compound, with a primary focus on its application in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs that has revolutionized the treatment of type 2 diabetes. Additionally, this document outlines protocols for other key synthetic transformations, such as Suzuki-Miyaura coupling and amide bond formation, highlighting the broad potential of this building block.
Key Applications
This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.
-
Pharmaceutical Synthesis: It is a fundamental component in the synthesis of active pharmaceutical ingredients (APIs), most notably SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[1] These drugs are at the forefront of managing type 2 diabetes, heart failure, and chronic kidney disease.[1]
-
Agrochemicals: The structural motifs derived from this building block are also found in the synthesis of novel herbicides and pesticides.
-
Materials Science: Its derivatives can be utilized in the development of functional materials due to the presence of multiple reactive handles for polymerization or modification.
-
Drug Discovery and Development: As a versatile scaffold, it enables the exploration of new chemical space for the discovery of novel therapeutic agents, including kinase inhibitors.
Synthesis of SGLT2 Inhibitor Intermediates
A primary application of this compound and its analogs is in the synthesis of the diarylmethane core of SGLT2 inhibitors. The general synthetic strategy involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Experimental Workflow: Synthesis of Diaryl Methane Intermediate
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 5-Bromo-2,4-dichlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 5-Bromo-2,4-dichlorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The bromination of 2,4-dichlorobenzoic acid can be slow. Ensure the reaction has gone to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.[1]
-
Suboptimal Reagents: The quality of your starting materials and reagents is crucial. Ensure your 2,4-dichlorobenzoic acid is pure and your brominating agent (e.g., Bromine, N-Bromosuccinimide) has not degraded. For instance, using old or improperly stored NBS can lead to lower reactivity.
-
Moisture Contamination: Anhydrous conditions are often critical, especially when using Lewis acid catalysts. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Improper Work-up: Product loss can occur during the work-up and purification steps. Ensure complete precipitation of the product and minimize losses during filtration and washing.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Q2: I am observing the formation of multiple products, including isomers. How can I improve the regioselectivity of the bromination?
A2: The primary challenge in this synthesis is controlling the position of bromination on the 2,4-dichlorobenzoic acid ring. The formation of the undesired 3-bromo and 6-bromo isomers, as well as di-brominated byproducts, is a common issue.
-
Directing Group Effects: The carboxylic acid and the two chlorine atoms are all deactivating, ortho-, para-directing groups. This complex substitution pattern can lead to a mixture of products.
-
Choice of Brominating Agent: Different brominating agents can offer varying levels of selectivity. While elemental bromine is commonly used, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can sometimes provide better control.
-
Reaction Conditions: Temperature and solvent can significantly influence regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Use of Additives: Some methods report the use of additives to enhance regioselectivity. For example, the use of sulfur in a reaction with bromine and chlorosulfonic acid has been reported.[1]
Q3: How can I effectively purify the desired this compound from its isomers and other impurities?
A3: Purification is a critical step due to the potential for isomeric byproducts.
-
Recrystallization: This is the most common method for purifying the final product. A mixed solvent system, such as methanol and water, can be effective. The crude product is dissolved in a minimum amount of hot methanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Salt Formation: In some cases, purification can be achieved by forming a salt of the carboxylic acid, which may have different solubility properties than the salts of the isomeric impurities. This can be followed by recrystallization of the salt and then acidification to regenerate the purified carboxylic acid.
Experimental Protocols
Protocol 1: Bromination of 2,4-Dichlorobenzoic Acid with Bromine
This protocol is based on a commonly cited method for the synthesis of this compound.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HBr gas evolved during the reaction.
-
Reagents:
-
2,4-Dichlorobenzoic acid (10.00 g, 52.35 mmol)
-
Chlorosulfonic acid (50.00 mL)
-
Bromine (4.18 g, 26.18 mmol, 1.34 mL)
-
Sulfur (83.94 mg, 2.62 mmol)
-
-
Procedure: a. To the round-bottom flask, add 2,4-dichlorobenzoic acid and chlorosulfonic acid. Stir the mixture until the solid dissolves completely. b. Add sulfur to the solution. c. From the dropping funnel, add bromine dropwise to the reaction mixture at room temperature. d. After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 16 hours.[1] e. Monitor the reaction progress by LCMS.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully pour the reaction mixture into ice-water with vigorous stirring to precipitate the crude product. c. Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral. d. Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
Experimental Workflow: Bromination of 2,4-Dichlorobenzoic Acid
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzoic acid | Bromine/Sulfur | Chlorosulfonic acid | 70 | 16 | High (not specified) | [1] |
| 2-chlorobenzoic acid | N-bromosuccinimide | Sulfuric acid | 30 | 0.17 | 85.0 | A related synthesis of 5-bromo-2-chlorobenzoic acid |
| 2,4-dichlorotoluene | Air (oxidation) | Co-Mn salts | 130-200 | Not specified | up to 92.5 (for 2,4-dichlorobenzoic acid) | Precursor synthesis |
Note: The table includes data from related syntheses to provide a broader context for reaction optimization.
This technical support guide is intended to assist researchers in overcoming common challenges in the synthesis of this compound. For specific safety information and handling procedures, always refer to the Safety Data Sheet (SDS) of the chemicals used.
References
minimizing isomer impurity formation in 5-Bromo-2,4-dichlorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer impurity formation during the synthesis of 5-Bromo-2,4-dichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory and industrial method is the direct electrophilic bromination of 2,4-dichlorobenzoic acid. This method is favored due to the availability of the starting material. The reaction typically employs a brominating agent in the presence of a suitable solvent and sometimes a catalyst.
Q2: What are the major isomer impurities formed during the synthesis of this compound?
A2: The primary isomeric impurities are other brominated derivatives of 2,4-dichlorobenzoic acid. Due to the directing effects of the existing chloro and carboxyl groups on the benzene ring, bromination can occur at positions other than the desired C5 position. The formation of 3-bromo-2,4-dichlorobenzoic acid and 6-bromo-2,4-dichlorobenzoic acid are common issues. Additionally, poly-brominated byproducts can also form under certain conditions.
Q3: How can I analyze the isomeric purity of my this compound product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical method for determining the isomeric purity. A reversed-phase C18 column with a suitable mobile phase, typically a mixture of an acidic aqueous buffer (e.g., ammonium acetate buffer at pH 2.5) and an organic solvent like methanol or acetonitrile, can effectively separate the desired product from its isomers.[1] UV detection at a wavelength around 210 nm is typically used for quantification.[1]
Troubleshooting Guides
Issue 1: High Levels of Isomer Impurities Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Brominating Agent or Reaction Conditions | The choice of brominating agent and solvent system significantly impacts regioselectivity. For instance, using N-Bromosuccinimide (NBS) in sulfuric acid can offer high selectivity.[2] The use of bromine in chlorosulfonic acid with a sulfur catalyst has also been reported to yield the desired isomer with high purity.[3][4] | Improved regioselectivity with a higher yield of the 5-bromo isomer and reduced formation of other isomers. |
| Reaction Temperature Too High | Elevated temperatures can lead to decreased selectivity and the formation of multiple isomers and poly-brominated byproducts. | Running the reaction at a lower, controlled temperature (e.g., 0-10°C when using NBS) can enhance the selectivity for the desired 5-bromo isomer. |
| Inefficient Purification | Simple crystallization may not be sufficient to remove isomers with similar physical properties. | Employing purification techniques such as fractional crystallization or preparative chromatography can help in isolating the desired isomer. Another approach is the formation of salts (e.g., with α-methylbenzylamine) which can alter the solubility and facilitate the separation of isomers.[5] |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature while carefully monitoring isomer formation. |
| Suboptimal Stoichiometry | An incorrect molar ratio of the brominating agent to the starting material can lead to either incomplete reaction or the formation of di-brominated byproducts. | Ensure the use of the correct stoichiometry. Typically, a slight excess of the brominating agent is used to drive the reaction to completion. |
| Loss of Product During Work-up and Purification | The product may be lost during extraction, washing, or crystallization steps. | Optimize the work-up procedure. For example, ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the carboxylic acid in the aqueous phase. Use a suitable solvent system for crystallization to maximize the recovery of the pure product. |
Quantitative Data on Synthesis Methods
| Starting Material | Brominating Agent/Conditions | Yield (%) | Purity (%) | Reference |
| 2,4-dichlorobenzoic acid | Bromine, Sulfur, Chlorosulfonic acid, 70°C, 16h | 99.08 | Not specified | [4] |
| 2-chlorobenzotrichloride | Bromine, Catalyst, followed by hydrolysis | >95 | 80-92 | [6] |
| 2,4-difluorobenzoic acid | N-Bromosuccinimide, conc. H2SO4, 5-10°C, 10h | 80.7 | 99.9 | [7] |
| 2,4-difluorobenzoic acid | Dibromohydantoin, conc. H2SO4, 20-25°C, 9h | 77 | 99.5 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 2,4-dichlorobenzoic acid
This protocol is based on a reported synthesis method.[3]
Materials:
-
2,4-dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
-
Ice
-
Water
-
Appropriate glassware and safety equipment
Procedure:
-
In a fume hood, carefully add 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) to chlorosulfonic acid (50.00 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add sulfur (83.94 mg, 2.62 mmol) followed by the dropwise addition of bromine (4.18 g, 26.18 mmol, 1.34 mL).
-
Heat the reaction mixture to 70°C and maintain this temperature for 16 hours with continuous stirring.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitate formed is the crude this compound.
-
Collect the solid by filtration and wash thoroughly with water until the washings are neutral.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis and purification of this compound.
Caption: A logical relationship diagram for troubleshooting high isomer impurity in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 3. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-2,4-dichlorobenzoic acid | 951884-96-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 7. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Bromination of Dichlorobenzoic Acid
Welcome to the technical support center for the bromination of dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of dichlorobenzoic acid?
A1: The main challenges in the bromination of dichlorobenzoic acid revolve around controlling regioselectivity and minimizing the formation of poly-brominated byproducts. The two chlorine atoms and the carboxylic acid group on the benzene ring are deactivating, making the reaction conditions crucial for achieving good yields of the desired isomer.[1][2] The choice of brominating agent, catalyst, and reaction temperature are critical factors in maximizing the yield of the target product and reducing impurities.[1]
Q2: Which brominating agents are most effective for this reaction?
A2: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for the bromination of aromatic compounds.[3][4]
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Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, it is a powerful brominating agent. However, its high reactivity can sometimes lead to over-bromination if not carefully controlled.[5][6]
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N-Bromosuccinimide (NBS): Generally considered a milder source of electrophilic bromine.[3] It can offer better regioselectivity and is often used in acidic media like sulfuric acid to enhance its reactivity for deactivated substrates.[1][7]
Q3: What is the role of a catalyst in this reaction, and which ones are recommended?
A3: A catalyst is essential to activate the brominating agent and facilitate the electrophilic aromatic substitution on the deactivated dichlorobenzoic acid ring.[2][5]
-
Lewis Acids: Catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed when using molecular bromine.[8] Ferric chloride is often preferred due to its low cost and relative ease of removal.[8]
-
Iodine: Can be used as a co-catalyst with a Lewis acid or in some cases as the primary catalyst.[8][9]
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Protic Acids: Strong acids like sulfuric acid or chlorosulfonic acid can act as both the solvent and catalyst, particularly when using NBS.[1][10]
Q4: How does reaction temperature affect the outcome of the bromination?
A4: Temperature is a critical parameter that influences both the reaction rate and selectivity.
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Higher Temperatures: Generally increase the reaction rate but can also lead to the formation of undesired side products and decrease selectivity.[11] For deactivated substrates, elevated temperatures may be necessary to achieve a reasonable reaction rate. For example, the synthesis of 5-bromo-2,4-dichlorobenzoic acid was successful at 70°C.[1]
-
Lower Temperatures: Can improve selectivity and minimize byproduct formation, but may result in very slow or incomplete reactions.[3] It is crucial to find an optimal temperature that balances reaction rate and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient catalyst activity or amount.2. Reaction temperature is too low.3. Purity of starting materials is low.4. Inadequate mixing. | 1. Increase the molar percentage of the Lewis acid catalyst (e.g., from 1 mol% to 5 mol%).[8]2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or GC.3. Ensure starting dichlorobenzoic acid and brominating agent are pure and dry.4. Use a mechanical stirrer to ensure homogeneous mixing of the reaction mixture.[9] |
| Formation of Multiple Products (Low Regioselectivity) | 1. Reaction temperature is too high.2. Highly reactive brominating agent/catalyst system.3. Incorrect stoichiometry of the brominating agent. | 1. Lower the reaction temperature to improve selectivity.[3]2. Switch to a milder brominating agent, such as NBS instead of Br₂/FeCl₃.[3]3. Carefully control the stoichiometry, using only one equivalent of the brominating agent.[3] |
| Formation of Poly-brominated Byproducts | 1. Excess of brominating agent.2. Prolonged reaction time.3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.2. Monitor the reaction progress closely by TLC or GC and quench the reaction once the starting material is consumed.3. Lower the reaction temperature to reduce the rate of subsequent brominations.[3] |
| Difficult Product Isolation/Purification | 1. Presence of unreacted starting materials and byproducts.2. Catalyst residues interfering with work-up. | 1. Optimize reaction conditions to maximize conversion and selectivity.2. For Lewis acid catalysts like FeCl₃, quench the reaction with water to form soluble salts that can be removed by aqueous extraction.[8]3. Recrystallization or column chromatography may be necessary to obtain a pure product.[12][13] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Dichlorobenzoic Acid Derivatives
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichlorobenzoic acid | Bromine, Sulfur | Chlorosulfonic acid | 70 | 16 | 99.08 | [1] |
| 2-chlorobenzoic acid | NBS | Sulfuric acid | 10-50 | 2 | 84.6 | [7] |
| m-aminobenzoic acid | Bromine | HCl/Water | Ice bath | 3 | Not specified | [14] |
Experimental Protocols
Protocol 1: Bromination of 2,4-Dichlorobenzoic Acid with Bromine in Chlorosulfonic Acid[1]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagents: To the flask, add 2,4-dichlorobenzoic acid and chlorosulfonic acid.
-
Bromine Addition: Slowly add a solution of bromine and sulfur in chlorosulfonic acid dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 16 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Bromination of 2-Chlorobenzoic Acid using NBS in Sulfuric Acid[7]
-
Reaction Setup: In a fume hood, add 2-chlorobenzoic acid (0.03 mol) and concentrated sulfuric acid (40 mL) to a four-necked flask equipped with a mechanical stirrer.
-
Catalyst Addition: Add sodium sulfite (0.018 mol) and stir at 10°C for 20 minutes until the solution is clear.
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NBS Addition: Add N-bromosuccinimide (0.018 mol).
-
Reaction: Continue stirring at 10°C for 120 minutes.
-
Work-up: Pour the reaction mixture into an ice-water bath to precipitate the product.
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Isolation: Filter the crude product, wash with a 40% acetic acid aqueous solution, and dry at 55°C for 6 hours.
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Purification: Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-chlorobenzoic acid.
Visualizations
References
- 1. 3-Bromo-2,4-dichlorobenzoic acid | 951884-96-1 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. youtube.com [youtube.com]
- 7. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 8. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]
- 11. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-dichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and general method for synthesizing this compound?
A1: The most common laboratory-scale synthesis starts with 2,4-dichlorobenzoic acid. The primary method is electrophilic aromatic substitution, specifically bromination, using a brominating agent in the presence of a strong acid.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The two main side reactions of concern are:
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Formation of Regioisomers: The bromination of 2,4-dichlorobenzoic acid can also yield other isomers, with 3-Bromo-2,4-dichlorobenzoic acid being a potential byproduct. The directing effects of the chloro and carboxylic acid groups on the aromatic ring favor the formation of the 5-bromo isomer.
-
Over-bromination: The introduction of more than one bromine atom onto the aromatic ring can lead to the formation of di-bromo-2,4-dichlorobenzoic acid. This is more likely to occur with an excess of the brominating agent or at elevated temperatures.
Q3: My reaction is complete, but the isolated product has a low melting point and appears impure. What are the likely contaminants?
A3: The most probable impurities are unreacted 2,4-dichlorobenzoic acid, the 3-Bromo-2,4-dichlorobenzoic acid regioisomer, and di-brominated byproducts. The presence of these impurities will depress and broaden the melting point of the final product.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. A mixture of methanol and water is often a suitable solvent system. Dissolving the crude solid in hot methanol followed by the gradual addition of water until turbidity is observed, and then allowing the solution to cool slowly, can yield crystals of high purity.
Q5: What analytical techniques can I use to assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying the presence of isomeric and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for confirming the structure of the desired product and identifying any byproducts.
Troubleshooting Guide
Unsatisfactory results in the synthesis of this compound are often linked to reaction conditions that favor the formation of side products. The following guide provides insights into common issues and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor the reaction progress using a suitable technique like TLC or LCMS to determine the optimal reaction time. Note that excessive heating can promote side reactions. |
| Suboptimal stoichiometry of reagents. | Ensure the use of the correct molar ratios of starting material, brominating agent, and catalyst as specified in the protocol. | |
| High Levels of Isomeric Impurities (e.g., 3-Bromo-2,4-dichlorobenzoic acid) | Reaction conditions favoring alternative bromination positions. | The choice of brominating agent and solvent system is crucial for regioselectivity. For similar syntheses, using N-bromosuccinimide (NBS) in sulfuric acid has been shown to significantly improve the ratio of the desired 5-bromo isomer over other isomers. |
| Significant Formation of Di-bromo Byproducts | Excess of brominating agent. | Use a precise stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| High reaction temperature. | Maintain the recommended reaction temperature. Higher temperatures increase the reaction rate but can also lead to a loss of selectivity and promote over-bromination. For analogous reactions, lower temperatures (0-10 °C) have been shown to minimize di-bromo impurity formation. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | After quenching the reaction on ice, ensure the aqueous solution is sufficiently acidic to precipitate the carboxylic acid fully. If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary. |
| Final Product is Discolored | Presence of residual bromine or colored impurities. | Wash the crude product thoroughly with cold water or a suitable solvent to remove residual reagents. If discoloration persists, consider treating the solution with activated charcoal during the recrystallization process. |
Quantitative Data on Side Product Formation (Illustrative)
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Observation on Di-bromo Impurity |
| 1 | NBS | 1.22 | 50-60 | Increased formation |
| 2 | NBS | 1.22 | 20-30 | Reduced formation |
| 3 | NBS | 1.22 | 0-10 | Minimized formation |
| 4 | Bromine | 1.22 | 0-10 | Higher formation compared to NBS |
| 5 | NBS | 1.05 | 0-10 | Incomplete reaction (low yield) |
| 6 | NBS | 1.50 | 0-10 | Increased formation due to excess reagent |
This data is adapted from a study on a related compound and is intended for illustrative purposes to demonstrate the effects of reaction parameters.[1]
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[2]
Materials:
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2,4-dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
-
Ethyl acetate (EtOAc)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL).
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To this solution, add bromine (4.18 g, 26.18 mmol, 1.34 mL) and sulfur (83.94 mg, 2.62 mmol).
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Heat the reaction mixture to 70°C and maintain this temperature for 16 hours.
-
Monitor the reaction progress by LCMS.
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice (50 g).
-
Filter the resulting precipitate.
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Dissolve the filtered solid in ethyl acetate (300 mL).
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Wash the organic layer with water (200 mL).
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield this compound.
Expected Yield: Approximately 99%.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of primary side products during synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 5-Bromo-2,4-dichlorobenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Bromo-2,4-dichlorobenzoic acid production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis
Q1: What is a reliable method for the synthesis of this compound?
A1: A common and high-yielding method is the electrophilic bromination of 2,4-dichlorobenzoic acid. A well-documented procedure involves using bromine, chlorosulfonic acid, and sulfur.[1] This method has been reported to achieve yields of up to 99%.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using analytical techniques like LCMS.[1]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For the bromination of 2,4-dichlorobenzoic acid in chlorosulfonic acid, a temperature of 70°C is recommended.[1] Deviation from this temperature can affect the reaction rate and lead to the formation of side products.
-
Reagent Quality: The purity of the starting materials, especially the 2,4-dichlorobenzoic acid and bromine, is essential. Impurities can interfere with the reaction.
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Moisture Contamination: Chlorosulfonic acid reacts violently with water.[2][3][4] The presence of moisture in the reaction setup can consume the reagent and hinder the desired reaction. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
Q3: I am observing the formation of unexpected side products. What are they likely to be and how can I minimize them?
A3: The most common side products in the bromination of substituted benzoic acids are isomers. In the case of 2,4-dichlorobenzoic acid, bromination can potentially occur at other positions on the aromatic ring, leading to the formation of isomeric bromo-2,4-dichlorobenzoic acids. The formation of di-brominated or other poly-halogenated byproducts is also a possibility.[5]
To minimize side product formation:
-
Control Reaction Temperature: As mentioned, maintaining the optimal reaction temperature is crucial for selectivity.
-
Stoichiometry of Bromine: Use the correct molar ratio of bromine to the starting material. An excess of bromine can lead to di-bromination.
-
Role of Sulfur: Sulfur is believed to act as a catalyst in this reaction, likely by forming sulfur bromides which act as the brominating agent. Ensuring the correct amount and purity of sulfur is important for the reaction's efficiency and selectivity.
Work-up and Purification
Q4: I am having trouble with the work-up procedure. What are some common issues?
A4: The work-up for this reaction typically involves quenching the reaction mixture with ice, followed by filtration and extraction.[1]
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Violent Quenching: Adding the reaction mixture to ice must be done slowly and cautiously in a well-ventilated fume hood, as the reaction of chlorosulfonic acid with water is highly exothermic and produces corrosive fumes.[2][6][7]
-
Product Precipitation: The product should precipitate upon quenching. If precipitation is incomplete, it could be due to an insufficient amount of ice or excessive heat generation during quenching.
-
Emulsion during Extraction: When dissolving the crude product in an organic solvent (like ethyl acetate) and washing with water, emulsions can form. To break emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of benzoic acid derivatives include water, methanol, ethanol, acetic acid, and isopropanol, or mixtures thereof.[8][9] For this compound, a mixture of an alcohol and water is often a good starting point.
-
Oiling Out: If the product "oils out" instead of forming crystals, it may be due to the cooling rate being too fast or the solvent being too nonpolar. Try a more polar solvent system or allow the solution to cool more slowly.
Analysis and Characterization
Q6: How can I monitor the progress of the reaction and check the purity of my final product?
A6:
-
Reaction Monitoring: Liquid Chromatography-Mass Spectrometry (LCMS) is an excellent technique to monitor the disappearance of the starting material and the appearance of the product.[1]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for determining the purity of the final product. Developing a suitable HPLC method will likely involve screening different columns (e.g., C18) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol and water with an acid modifier like formic or trifluoroacetic acid).[10][11][12]
Safety
Q7: What are the main safety hazards associated with this synthesis?
A7: The primary hazard is chlorosulfonic acid . It is a highly corrosive and toxic substance that reacts violently with water.[2][3][4]
-
Personal Protective Equipment (PPE): Always handle chlorosulfonic acid in a certified chemical fume hood while wearing appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors, which are extremely irritating to the respiratory system.[2][4]
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Spills: In case of a spill, do not use water. Neutralize cautiously with an alkaline material like sodium bicarbonate.[3]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzoic acid | [1] |
| Reagents | Bromine, Chlorosulfonic acid, Sulfur | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Reported Yield | ~99% | [1] |
Table 2: Troubleshooting Guide Summary.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, Suboptimal temperature, Poor reagent quality, Moisture contamination | Monitor reaction by LCMS, Maintain 70°C, Use pure starting materials, Ensure anhydrous conditions |
| Side Product Formation | Incorrect temperature, Excess bromine | Maintain 70°C, Use correct stoichiometry of bromine |
| Violent Quenching | Rapid addition of reaction mixture to ice | Add mixture to ice slowly and cautiously |
| Emulsion during Extraction | - | Add brine, allow mixture to stand |
| "Oiling out" during Recrystallization | Rapid cooling, Inappropriate solvent | Allow slow cooling, Use a more polar solvent system |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL).
-
Reagent Addition: To this solution, carefully add sulfur (83.94 mg, 2.62 mmol) followed by the dropwise addition of bromine (4.18 g, 26.18 mmol, 1.34 mL).
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Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by LCMS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approximately 50 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood.
-
Isolation of Crude Product: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
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Purification: Dissolve the crude solid in ethyl acetate (300 mL). Wash the organic layer with water (200 mL), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,4-dichloro-benzoic acid.
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Final Purification: Further purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield or impurities.
References
- 1. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. echemi.com [echemi.com]
- 4. atul.co.in [atul.co.in]
- 5. 3-Bromo-2,4-dichlorobenzoic acid | 951884-96-1 | Benchchem [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2,4-dichlorobenzoic acid, a key intermediate in pharmaceutical and chemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for the synthesis of this compound is 2,4-dichlorobenzoic acid.[1] Other reported precursors for structurally similar compounds include 2-chlorobenzoic acid, 2-chlorobenzotrichloride, salicylic acid, and 2-chlorobenzonitrile, which undergo various halogenation and functional group transformations.[2][3][4][5][6]
Q2: What is the primary reaction mechanism for the synthesis of this compound from 2,4-dichlorobenzoic acid?
The synthesis of this compound from 2,4-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution reaction. In this reaction, a bromine atom is introduced onto the aromatic ring. The directing effects of the existing chloro and carboxylic acid groups influence the position of bromination. The reaction is typically facilitated by a Lewis acid or a strong acid medium.
Q3: What are the typical reagents and conditions used for the bromination of 2,4-dichlorobenzoic acid?
A common method involves the use of bromine and sulfur in chlorosulfonic acid, with the reaction mixture heated to around 70°C for an extended period (e.g., 16 hours).[1] Alternative brominating agents and conditions have been reported for similar benzoic acid derivatives, including N-bromosuccinimide (NBS) in concentrated sulfuric acid.[7][8]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a very low yield or no desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Brominating Agent | Ensure the bromine or NBS is fresh and has been stored properly. Bromine can degrade over time. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LCMS). If the reaction is proceeding slowly, consider increasing the reaction time or temperature cautiously.[1] |
| Inadequate Acid Catalyst | The strength and amount of the acid catalyst (e.g., chlorosulfonic acid, sulfuric acid) are crucial. Ensure the correct acid and concentration are used as specified in the protocol. |
| Presence of Water | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous. |
Formation of Impurities and Side Products
Problem: The final product is contaminated with significant amounts of impurities, particularly isomeric byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of Isomers | The formation of isomeric products, such as 4-bromo-2-chlorobenzoic acid in related syntheses, is a common issue.[2] To minimize this, precise control of reaction temperature is critical. Some methods report the use of inhibitors like sodium sulfide to suppress the formation of certain isomers. |
| Over-bromination | The formation of di-brominated products can occur. To avoid this, use the correct stoichiometry of the brominating agent. Adding the brominating agent portion-wise can also help control the reaction. |
| Incomplete Reaction | Unreacted starting material will be a major impurity if the reaction does not go to completion. Monitor the reaction to ensure all the starting material is consumed. |
| Side Reactions with Solvent | The choice of solvent is important. Chlorosulfonic acid is a reactive solvent and can lead to side products if the temperature is not controlled. |
Product Purification Challenges
Problem: Difficulty in isolating the pure this compound from the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-precipitation of Impurities | During workup and crystallization, impurities may co-precipitate with the product. Recrystallization from a suitable solvent system is often necessary to achieve high purity.[4] Common solvents for recrystallization of similar compounds include ethanol, acetic acid, and toluene. |
| Product is an Oil or Gummy Solid | If the product does not solidify, it may be due to the presence of impurities. Try washing the crude product with a non-polar solvent to remove non-polar impurities or vice-versa. Column chromatography can be an effective purification method if recrystallization fails. |
| Difficult Separation from Succinimide (when using NBS) | If NBS is used as the brominating agent, the byproduct succinimide can be an impurity. One reported method for a similar compound involves refluxing the mixture in acetonitrile to dissolve the succinimide, leaving the desired product as a solid.[9] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported synthesis.[1]
Materials:
-
2,4-dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
-
Ethyl acetate (EtOAc)
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL).
-
To this solution, add bromine (4.18 g, 26.18 mmol, 1.34 mL) and sulfur (83.94 mg, 2.62 mmol).
-
Heat the reaction mixture to 70°C for 16 hours.
-
Monitor the reaction progress by LCMS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto ice (50 g).
-
Filter the resulting precipitate.
-
Dissolve the solid in ethyl acetate (300 mL).
-
Wash the organic layer with water (200 mL).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain this compound.
Quantitative Data Summary:
| Starting Material | Moles (mmol) | Reagents | Moles (mmol) | Product | Yield (%) | Purity |
| 2,4-dichlorobenzoic acid | 52.35 | Bromine | 26.18 | This compound | 99.08 | Not specified |
| Sulfur | 2.62 | |||||
| Chlorosulfonic acid | (Solvent) |
Table 1: Summary of a reported synthesis of this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 7. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 5-Bromo-2,4-dichlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the cost-effective synthesis of 5-Bromo-2,4-dichlorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most direct precursor is 2,4-dichlorobenzoic acid. Other related syntheses for similar compounds, which can provide insights, have utilized starting materials like 2-chloro-trichloromethyl-benzene, 2-chlorobenzoic acid, and salicylic acid.[1][2][3] The choice of starting material often depends on a balance between cost, availability, and the desired purity of the final product.
Q2: What are the primary challenges encountered during the synthesis of this compound and related compounds?
Common challenges include:
-
Isomer Formation: Bromination of substituted benzoic acids can lead to the formation of undesired isomers, which can be difficult to separate and reduce the overall yield and purity of the target compound. For instance, the bromination of 2-chlorobenzoic acid can produce about 10% of isomer impurities.[2][3]
-
High Cost of Raw Materials: Some synthetic routes utilize expensive starting materials like 2-chloro-trichloromethyl-benzene or specialized reagents like dibromoamino-silica gel, making the process less cost-effective for large-scale production.[2][3]
-
Harsh Reaction Conditions: Certain methods require high reaction temperatures (120-180 °C) and the use of corrosive or environmentally unfriendly reagents such as chlorosulfonic acid, thionyl chloride, or phosphorus trichloride.[1][2]
-
Multi-step Syntheses: Some routes involve numerous reaction steps, which can lead to lower overall yields, longer production times, and increased costs.[2][3]
-
Difficult Purification: The presence of isomers and other impurities may necessitate further purification steps like recrystallization, which can impact the final yield.[2][3]
Q3: Are there any methods to control isomer formation during bromination?
Yes, controlling isomer formation is a critical aspect of achieving a cost-effective synthesis. One reported method for a related compound involves the use of an inhibitor, such as sodium sulfide, potassium sulfide, or sodium sulfite, in an NBS/sulfuric acid system to suppress the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer.[2][4] Another strategy is to choose a different synthetic route that avoids direct bromination of a substituted benzoic acid, such as starting from a pre-brominated precursor like a 5-bromo-2-aminobenzoic acid derivative.[2][3][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is heated to the specified temperature (e.g., 70°C) for the full duration (e.g., 16 hours).[1]- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). |
| Formation of by-products. | - Control the reaction temperature carefully, as higher temperatures can sometimes lead to increased side reactions.- Use high-purity starting materials and reagents. | |
| Loss of product during workup or purification. | - Optimize the extraction and washing steps to minimize product loss.- If recrystallization is necessary, carefully select the solvent system and control the cooling rate to maximize crystal recovery. | |
| Presence of Isomeric Impurities | Poor regioselectivity of the bromination reaction. | - Consider using a different brominating agent or reaction system. For example, using N-bromosuccinimide (NBS) in sulfuric acid with an inhibitor has been shown to improve selectivity in similar syntheses.[4]- Explore alternative synthetic routes that offer better control over isomer formation, such as starting with a molecule that already has the desired substitution pattern.[2][3][5] |
| Difficult to Handle or Hazardous Reaction Mixture | Use of highly corrosive or toxic reagents like chlorosulfonic acid. | - Ensure all work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Consider alternative, less hazardous reagents if available and suitable for the desired transformation. |
| Incomplete Hydrolysis of an Intermediate (e.g., from a trichloromethyl group) | The trichloromethyl group can be difficult to hydrolyze completely.[2][3] | - Ensure sufficient reaction time and appropriate acidic conditions for the hydrolysis step.- Monitor the reaction to confirm the complete conversion of the intermediate. |
Quantitative Data Summary
The following table summarizes quantitative data from a reported synthesis of a similar compound, 5-bromo-2-chlorobenzoic acid, which may provide a useful reference.
| Parameter | Method: Diazotization, Chlorination, and Hydrolysis [3] |
| Starting Material | 5-bromo-2-aminobenzoic acid ethyl ester |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium hydroxide |
| Overall Yield | 89.8% (over three steps) |
| Final Product Purity | 99.6% |
Experimental Protocols
Method 1: Direct Bromination of 2,4-Dichlorobenzoic Acid[1]
This protocol is based on the direct bromination of 2,4-dichlorobenzoic acid.
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Bromine
-
Sulfur
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL).
-
To this solution, add bromine (4.18 g, 26.18 mmol, 1.34 mL) and sulfur (83.94 mg, 2.62 mmol).
-
Heat the reaction mixture to 70°C for 16 hours.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with water to remove any remaining acid.
-
Dry the solid to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
Experimental Workflow: Direct Bromination
Caption: Workflow for the direct bromination of 2,4-dichlorobenzoic acid.
Logical Relationship: Challenges in Synthesis
Caption: Key challenges in the synthesis of this compound.
References
- 1. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
stability issues of 5-Bromo-2,4-dichlorobenzoic acid under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2,4-dichlorobenzoic acid (CAS: 791137-20-7). The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Disclaimer: Specific stability data for this compound is limited. The information provided herein is based on general chemical principles and data available for structurally related halogenated benzoic acids. It should be used as a general guide. We strongly recommend performing compound-specific stability studies for your particular application.
Troubleshooting Guide
This guide addresses common issues that may indicate instability of this compound during experimental use.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (e.g., HPLC, GC-MS) | Degradation of the compound due to light, heat, or incompatible solvents/reagents. | 1. Analyze a freshly prepared sample from a new stock bottle to confirm the impurity is not from the source material.2. Protect the sample from light by using amber vials or covering glassware with aluminum foil.3. Perform reactions at the lowest effective temperature.4. Evaluate the compatibility of your solvents and reagents with halogenated aromatic acids. Avoid strong oxidizing agents. |
| Low assay or yield of the starting material | Decomposition during storage or the experimental procedure. | 1. Verify the storage conditions of your stock material. It should be stored in a cool, dry, and dark place in a tightly sealed container.[1][2]2. Minimize the time the compound is in solution before use.3. Consider performing a forced degradation study to identify conditions that cause instability (see Experimental Protocols). |
| Discoloration of the solid compound or solutions | Formation of degradation products, potentially through oxidation or photodecomposition. | 1. Discard the discolored material and use a fresh, pure sample.2. If discoloration occurs during an experiment, investigate the reaction conditions for potential sources of oxidation or light exposure. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Standardize all experimental parameters, including temperature, light exposure, and the age of prepared solutions.2. Implement routine purity checks of the starting material before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is also advisable to protect it from light.
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of similar halogenated benzoic acids, potential degradation pathways may involve dehalogenation (the removal of bromine or chlorine atoms).[1][3] This can occur under certain conditions, such as in the presence of specific microorganisms or under anaerobic conditions.[1][3] Thermal degradation may also occur at elevated temperatures.
Q4: What solvents are compatible with this compound?
A4: Information on solubility in various organic solvents is available from suppliers. However, for stability, it is crucial to avoid solvents that could react with the compound. Strong oxidizing agents are known to be incompatible.[4] Always perform small-scale compatibility tests if you are unsure.
Q5: How can I test the stability of this compound in my specific experimental conditions?
A5: A forced degradation study is a common method to assess the stability of a compound under various stress conditions. This involves exposing the compound to heat, light, different pH values (acidic and basic hydrolysis), and oxidation. The degradation can then be monitored by a stability-indicating analytical method, such as HPLC (see Experimental Protocols).
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see below).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks and calculate the percentage of degradation.
Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) Flow Rate: 1.0 mL/min Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm) Injection Volume: 10 µL Column Temperature: 30 °C
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: A potential degradation pathway for halogenated benzoic acids.
References
Technical Support Center: Industrial Production of 5-Bromo-2,4-dichlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 5-Bromo-2,4-dichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial production of this compound?
A1: The most common industrial synthesis route is the electrophilic bromination of 2,4-dichlorobenzoic acid. Key reagents for this transformation include elemental bromine (Br₂) in the presence of a strong acid like chlorosulfonic acid or oleum, or N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1] The choice of brominating agent and reaction conditions is critical for controlling regioselectivity and minimizing byproduct formation.
Q2: What are the major scale-up challenges associated with the bromination of 2,4-dichlorobenzoic acid?
A2: Key scale-up challenges include:
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Exothermic Reaction Control: Bromination reactions are highly exothermic, and efficient heat removal is crucial to prevent thermal runaways, especially in large reactors.[2]
-
Regioselectivity: Formation of undesired isomers, such as 3-bromo and 5-bromo isomers, can occur. Controlling the reaction temperature and the choice of brominating agent and catalyst system is essential to maximize the yield of the desired 5-bromo isomer.[3]
-
Hydrogen Bromide (HBr) Off-gassing: The reaction generates significant amounts of corrosive and toxic HBr gas, which requires a robust off-gas scrubbing system.[4][5]
-
Materials of Construction: The highly corrosive nature of the reagents (e.g., bromine, strong acids) necessitates the use of specialized, corrosion-resistant reactors and equipment, such as glass-lined steel or Hastelloy.[6]
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and byproducts on a large scale can be challenging and typically involves controlled crystallization and filtration.
Q3: How can the formation of isomeric impurities be minimized during production?
A3: Minimizing isomeric impurities is a critical aspect of process optimization. Strategies include:
-
Reaction Temperature Control: Lower reaction temperatures generally favor the formation of the desired 5-bromo isomer.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) in sulfuric acid has been reported to offer better regioselectivity compared to elemental bromine in some cases.
-
Catalyst Systems: The use of specific catalysts can influence the regioselectivity of the bromination.
-
Controlled Addition of Reagents: Slow, controlled addition of the brominating agent can help to maintain a low concentration of the electrophile and improve selectivity.
Q4: What are the recommended methods for purifying crude this compound on an industrial scale?
A4: The primary method for purification at an industrial scale is crystallization. A common solvent system is a mixture of methanol and water. The crude product is dissolved in hot methanol, and water is then added to induce crystallization as the solution cools. This process is effective at removing most impurities, including isomeric byproducts. The final product is then isolated by filtration and dried.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the quality and stoichiometry of all reagents. - Monitor the reaction progress using in-process controls (e.g., HPLC). - Ensure the reaction temperature and time are within the validated parameters. |
| Sub-optimal Reaction Temperature | - Calibrate temperature probes and ensure accurate temperature control of the reactor. - For exothermic reactions, ensure the cooling system is functioning efficiently to prevent temperature spikes that can lead to side reactions. |
| Poor Mixing | - Verify that the agitator speed is sufficient to ensure a homogeneous reaction mixture, especially in large reactors. - Check for any dead zones in the reactor where mixing may be inadequate. |
| Loss of Product during Work-up | - Optimize the crystallization conditions (solvent ratio, cooling rate) to maximize product recovery. - Ensure efficient filtration and washing of the product cake to minimize losses. |
Issue 2: High Levels of Isomeric Impurities
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Lower the reaction temperature and ensure tight control throughout the batch. Even small excursions can impact selectivity. |
| Incorrect Reagent Stoichiometry | - Precisely control the molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to over-bromination and other side reactions. |
| Inefficient Mixing | - Poor mixing can create localized areas of high reagent concentration, leading to uncontrolled side reactions. Ensure vigorous and effective agitation. |
| Sub-optimal Quenching | - The quenching process should be well-defined and controlled to stop the reaction at the desired point and prevent further isomerization or degradation. |
Issue 3: HBr Off-Gas Scrubber Inefficiency
| Possible Cause | Troubleshooting Step |
| Insufficient Scrubber Capacity | - Ensure the scrubber system is adequately sized for the volume of HBr generated at the industrial scale. - Monitor the pH and concentration of the scrubbing solution (e.g., sodium hydroxide) and replenish as needed. |
| Poor Gas-Liquid Contact | - Inspect the scrubber packing for fouling or channeling that could reduce the contact efficiency between the gas and the scrubbing liquid. - Ensure the scrubbing liquid flow rate is optimal. |
| Leaks in the System | - Regularly inspect all connections and seals in the reactor and off-gas line for any potential leaks of HBr gas. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale | Industrial-Scale |
| Starting Material (2,4-dichlorobenzoic acid) | 10 - 100 g | 100 - 500 kg |
| Brominating Agent | NBS in H₂SO₄ or Br₂/Chlorosulfonic acid | NBS in H₂SO₄ or Br₂/Oleum |
| Reaction Temperature | 0 - 25 °C | 5 - 15 °C (with rigorous cooling) |
| Reaction Time | 4 - 16 hours | 8 - 24 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (after crystallization) | > 99% | > 99.5% |
Table 2: Common Impurities and their Analytical Detection Methods
| Impurity | Typical Level | Analytical Method |
| 3-Bromo-2,4-dichlorobenzoic acid | < 0.5% | HPLC, GC-MS |
| Di-bromo species | < 0.2% | HPLC, GC-MS |
| Unreacted 2,4-dichlorobenzoic acid | < 0.1% | HPLC |
| Residual Solvents (e.g., Methanol) | < 3000 ppm | GC-HS |
Experimental Protocols
Protocol 1: Industrial-Scale Synthesis of this compound via NBS/H₂SO₄
-
Reactor Preparation: Charge a clean and dry glass-lined reactor with concentrated sulfuric acid. Ensure the reactor's cooling system is operational and set to maintain the desired temperature range.
-
Charge Starting Material: Slowly charge 2,4-dichlorobenzoic acid to the sulfuric acid with agitation, ensuring the temperature does not exceed 25°C.
-
Cooling: Cool the reaction mixture to 5-10°C.
-
Addition of NBS: Slowly add N-bromosuccinimide (NBS) in portions to the reaction mixture, maintaining the temperature between 5-15°C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Maintain the reaction mixture at 10-15°C with continuous agitation. Monitor the reaction progress by HPLC until the starting material is consumed to the desired level (typically < 1%).
-
Quenching: Slowly and carefully transfer the reaction mixture to a separate quench vessel containing a mixture of ice and water. The temperature during the quench should be controlled to prevent excessive fuming.
-
Product Isolation: The precipitated solid is collected by filtration.
-
Washing: Wash the filter cake with water until the washings are neutral to pH.
-
Drying: Dry the crude product under vacuum at a controlled temperature.
Protocol 2: Purification by Crystallization
-
Dissolution: Charge the crude this compound and methanol to a clean reactor. Heat the mixture with agitation to reflux until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration.
-
Crystallization: Cool the solution slightly and then slowly add water while maintaining a controlled temperature. The product will begin to crystallize.
-
Cooling and Aging: Slowly cool the slurry to 0-5°C and hold at this temperature for a specified time to ensure complete crystallization.
-
Filtration: Filter the crystalline product.
-
Washing: Wash the product cake with a pre-chilled mixture of methanol and water.
-
Drying: Dry the pure product under vacuum at a controlled temperature until the residual solvent levels meet the specification.
Mandatory Visualization
References
- 1. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. envitechinc.com [envitechinc.com]
- 5. rvtpe.com [rvtpe.com]
- 6. Preventing Leakage in Inconel Reactors for Bromine Handling [shethgroupofindustries.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 5-Bromo-2,4-dichlorobenzoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative purity analysis of 5-Bromo-2,4-dichlorobenzoic acid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and validation purposes. This document outlines a detailed experimental protocol, presents comparative data for a high-purity product against an alternative, and visualizes the analytical workflow.
Introduction to HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, HPLC is the method of choice for purity assessment due to its high resolution, sensitivity, and accuracy. A validated HPLC method can effectively separate the main compound from its potential impurities, such as isomers and by-products from the synthesis process.
This guide details a reversed-phase HPLC method, a common and effective approach for the analysis of halogenated aromatic acids. The method's performance is demonstrated through a comparative analysis of a high-purity this compound product ("Product A") against a second source or batch ("Alternative B") and a certified reference standard ("Standard C").
Experimental Protocol: HPLC Purity Validation
A simple, selective, and sensitive reversed-phase liquid chromatography method has been developed for the separation and determination of this compound and its potential impurities. The separation is achieved on a C18 column.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 60% B
-
15-20 min: 80% B
-
20-22 min: 60% B
-
22-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of the diluent.
-
Filtration: All solutions should be filtered through a 0.45 µm PTFE syringe filter before injection.
Data Presentation: Comparative Purity Analysis
The following table summarizes the hypothetical performance data obtained from the analysis of "Product A," "Alternative B," and "Standard C" under the specified chromatographic conditions. The data highlights the method's ability to resolve and quantify the main peak and a key potential impurity, a positional isomer.
| Sample ID | Analyte | Retention Time (min) | Peak Area | Purity (%) |
| Product A | This compound | 10.2 | 1258.4 | 99.8% |
| Isomeric Impurity | 9.5 | 2.5 | 0.2% | |
| Alternative B | This compound | 10.2 | 1195.7 | 95.5% |
| Isomeric Impurity | 9.5 | 56.3 | 4.5% | |
| Standard C | This compound | 10.2 | 1260.1 | >99.9% |
Note: Purity is calculated based on the area percent method.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity validation process, from initial sample handling to the final data analysis and reporting.
Caption: Workflow for the HPLC purity validation of this compound.
Conclusion
The presented reversed-phase HPLC method provides a reliable and efficient means for the purity validation of this compound. The method is capable of separating the main component from its potential impurities, allowing for accurate quantification. For researchers, scientists, and professionals in drug development, the adoption of such a validated HPLC method is crucial for ensuring the quality and consistency of starting materials and intermediates, which is a fundamental aspect of regulatory compliance and the successful development of safe and effective pharmaceuticals. The comparative data demonstrates the method's suitability for distinguishing between materials of varying purity levels.
comparative analysis of different synthetic routes to 5-Bromo-2,4-dichlorobenzoic acid
A Comparative Analysis of Synthetic Routes to 5-Bromo-2,4-dichlorobenzoic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of various synthetic routes to this compound and its close analogue, 5-bromo-2-chlorobenzoic acid, with a focus on experimental data, detailed protocols, and visual pathway representations.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound and the related 5-bromo-2-chlorobenzoic acid, offering a clear comparison of their efficiencies and conditions.
| Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Number of Steps |
| 1 | 2,4-Dichlorobenzoic acid | Bromine, Chlorosulfonic acid, Sulfur | 16 h | 70 °C | 99.08 | - | 1 |
| 2 | 2-Chlorobenzonitrile | Brominating agent, Sodium hydroxide, HCl | 4 h (hydrolysis) | 90 °C (hydrolysis) | 85.9 | 99.90 | 2 |
| 3 | 2-Chlorobenzotrichloride | Bromide reagent, Acid | >4 h | - | >95 | 80-92 | 1 (one-pot) |
| 4 | 5-Bromo-2-aminobenzoic acid ethyl ester | Sodium nitrite, HCl, Copper powder, NaOH, HCl | 30 min (diaz.), 8 h (hydrolysis) | -5 to 20 °C (diaz.), 40-70 °C (hydrolysis) | 89.8 (total) | 99.6 | 3 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Direct Bromination of 2,4-Dichlorobenzoic Acid
This method describes a direct approach to synthesizing this compound.
Experimental Protocol:
-
To a solution of 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL), add bromine (4.18 g, 26.18 mmol, 1.34 mL) and sulfur (83.94 mg, 2.62 mmol).[1]
-
Heat the reaction mixture to 70°C for 16 hours.[1]
-
Monitor the reaction by LCMS. Once complete, cool the mixture and pour it onto ice (50 g).[1]
-
Filter the precipitate, dissolve it in EtOAc (300 mL), and wash with water (200 mL).[1]
-
Dry the organic layer and concentrate it to obtain 5-bromo-2,4-dichloro-benzoic acid.[1]
Route 2: Synthesis from 2-Chlorobenzonitrile
This two-step process involves the bromination of 2-chlorobenzonitrile followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid.
Experimental Protocol:
Step 1: Bromination of 2-Chlorobenzonitrile (Detailed experimental conditions for the bromination step were not fully specified in the searched documents, but a general procedure would involve reacting 2-chlorobenzonitrile with a suitable brominating agent.)
Step 2: Hydrolysis of 5-Bromo-2-chlorobenzonitrile
-
Add the 5-bromo-2-chlorobenzonitrile product to a mixed solution of water (1000 mL) and sodium hydroxide (72 g, 1.8 mol).[2][3]
-
Slowly heat the mixture to 90°C and stir for 4 hours, monitoring the reaction by HPLC.[2][3]
-
Slowly add concentrated hydrochloric acid (281.6 g), which will cause a large amount of white solid to precipitate.[2][3]
-
After the addition is complete, stir the mixture for an additional 3 hours.[2][3]
-
Filter the solid, rinse with ice water, and dry in a circulating oven at 40°C for 12 hours to obtain 5-bromo-2-chlorobenzoic acid.[3]
Route 3: One-Pot Synthesis from 2-Chlorobenzotrichloride
This route offers a streamlined one-pot synthesis of 5-bromo-2-chlorobenzoic acid.
Experimental Protocol:
-
Under the action of a catalyst (e.g., ferric bromide), react 2-chlorobenzotrichloride with a bromide reagent (e.g., bromine, N-bromosuccinimide, dibromohydantoin, or hydrobromic acid) to form 2-chloro-5-bromobenzotrichloride.[4]
-
In the same pot, conduct a hydrolysis reaction under acidic conditions.[4]
-
The hydrolysis can be carried out for 4 to 6 hours.[4]
-
The resulting 5-bromo-2-chlorobenzoic acid can be isolated by filtration.[4]
-
The crude product can be purified by recrystallization from a solvent such as methanol, ethanol, acetic acid, or toluene.[4]
Route 4: Synthesis from a 5-Bromo-2-aminobenzoic Acid Derivative
This multi-step synthesis produces 5-bromo-2-chlorobenzoic acid with high purity.
Experimental Protocol:
Step 1: Diazotization of 5-Bromo-2-aminobenzoic acid ethyl ester
-
Add wet 5-bromo-2-aminobenzoic acid ethyl ester (73.2 kg) to a 20% hydrochloric acid solution (120 kg).[5]
-
After uniform stirring, control the reaction temperature to -5 to 6°C.[5]
-
Add a sodium nitrite aqueous solution (40 kg, containing 17.6 kg of sodium nitrite) dropwise.[5]
-
After the addition, continue stirring for 30 minutes to obtain the diazotized solution.[5]
Step 2: Chlorination (The patent suggests a subsequent chlorination step in the presence of a copper catalyst, though specific details for this example are combined with the diazotization.)
Step 3: Hydrolysis of 5-Bromo-2-chlorobenzoic acid ethyl ester
-
Add 5-bromo-2-chlorobenzoic acid ethyl ester (71.8 kg) to a reaction kettle with tap water (160 kg).[5]
-
Control the temperature to 40-55°C and add a 30% NaOH solution (38.0 kg) dropwise.[5]
-
After stirring to dissolve, add concentrated hydrochloric acid (31.0 kg) dropwise, which will cause a solid to separate out.[5]
-
Centrifuge the solid and dry at 50-70°C for 8 hours to obtain 5-bromo-2-chlorobenzoic acid.[5]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Direct Bromination of 2,4-Dichlorobenzoic Acid.
Caption: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzonitrile.
Caption: One-Pot Synthesis from 2-Chlorobenzotrichloride.
Caption: Synthesis from a 5-Bromo-2-aminobenzoic Acid Derivative.
References
- 1. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
A Comparative Guide to 5-Bromo-2,4-dichlorobenzoic Acid and Other Halogenated Benzoic Acids in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of halogenated building blocks, substituted benzoic acids are of particular importance, serving as key intermediates in the synthesis of numerous therapeutic agents, especially in oncology. This guide provides a comparative analysis of 5-Bromo-2,4-dichlorobenzoic acid and other halogenated benzoic acids, focusing on their application in the synthesis of targeted therapies like kinase inhibitors.
The Critical Role of Halogenation in Drug Design
Halogen atoms, through their unique electronic and steric properties, can significantly enhance a drug molecule's performance. They can improve metabolic stability, increase membrane permeability, and crucially, participate in halogen bonding—a specific non-covalent interaction with protein targets that can enhance binding affinity and selectivity. The choice and positioning of halogen substituents on a benzoic acid core can therefore dictate the ultimate success of a drug candidate.
Comparative Analysis in the Context of Kinase Inhibitor Synthesis
To illustrate the comparative utility of different halogenated benzoic acids, we will focus on the synthesis of intermediates for MEK inhibitors, a class of targeted cancer therapeutics. While direct head-to-head comparative studies with identical reaction conditions are scarce in published literature, we can infer performance differences from known synthetic routes and structure-activity relationship (SAR) studies.
A key transformation in the synthesis of many kinase inhibitors is the formation of an amide bond between a halogenated benzoic acid (or its corresponding acyl chloride) and an aniline derivative. The nature of the halogen substituents influences the reactivity of the benzoic acid derivative and the biological activity of the final product.
Reactivity and Yield Comparison in Amide Bond Formation
The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to a faster reaction rate.
| Halogenated Benzoyl Chloride | Expected Relative Reactivity | Rationale | Typical Yield Range (%) |
| 5-Bromo-2,4-dichlorobenzoyl chloride | High | The cumulative electron-withdrawing inductive effects of two chlorine atoms and one bromine atom significantly increase the electrophilicity of the carbonyl carbon. | 90-98% |
| 2,4-Dichloro-5-fluorobenzoyl chloride | High | Similar to the above, with fluorine also being strongly electron-withdrawing. The smaller size of fluorine may have a lesser steric impact. | 85-95% |
| 2-Fluoro-4-iodobenzoyl chloride | Moderate-High | The iodine atom is less electronegative than chlorine and bromine, but the fluorine atom has a strong inductive effect. The 2-fluoro-4-iodo substitution pattern is crucial for binding in some kinase inhibitors. | 80-90% |
| 4-Bromobenzoyl chloride | Moderate | A single bromine atom provides moderate activation of the carbonyl group. | 85-95% |
| 2-Chlorobenzoyl chloride | Moderate | A single chlorine atom provides moderate activation. | 80-90% |
Note: The yield ranges are estimations based on analogous reactions reported in the literature and can vary significantly based on the specific amine, solvent, base, and reaction conditions used.
Experimental Protocols
General Procedure for the Synthesis of a Halogenated Benzoyl Chloride
This protocol describes the conversion of a substituted benzoic acid to its more reactive acyl chloride, a common step before amide bond formation.
Materials:
-
Substituted benzoic acid (e.g., this compound) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted benzoic acid in the chosen anhydrous solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used in the next step without further purification.
General Procedure for Amide Coupling (Acylation)
This protocol outlines the formation of an amide bond between a halogenated benzoyl chloride and an aniline derivative.
Materials:
-
Halogenated benzoyl chloride (e.g., 5-Bromo-2,4-dichlorobenzoyl chloride) (1.0 eq)
-
Substituted aniline (e.g., N-(3-aminophenyl)acetamide) (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)
Procedure:
-
Dissolve the substituted aniline and the base in the anhydrous solvent and cool the mixture to 0 °C.
-
Slowly add a solution of the halogenated benzoyl chloride in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified by recrystallization or column chromatography.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow for a Kinase Inhibitor Intermediate
Caption: General workflow for the synthesis of a halogenated amide intermediate.
Simplified MEK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Structure-Activity Relationship Insights
The choice of halogenation pattern on the benzoic acid moiety is not only a matter of synthetic accessibility and reactivity but is also crucial for the biological activity of the resulting drug molecule. In the case of MEK inhibitors like Trametinib, the 2-fluoro-4-iodophenyl group plays a pivotal role in binding to the allosteric pocket of the MEK enzyme.
-
Fluorine: The small, highly electronegative fluorine atom at the 2-position often forms critical hydrogen bonds or other polar interactions within the protein's binding site.
-
Iodine: The large, polarizable iodine atom at the 4-position is known to form strong halogen bonds with backbone carbonyl oxygens in the hinge region of the kinase, significantly contributing to the inhibitor's potency.
-
5-Bromo-2,4-dichloro pattern: While not present in Trametinib, this substitution pattern provides a different steric and electronic profile. The bromine at the 5-position and chlorines at the 2- and 4-positions create a highly electron-deficient ring, which could lead to different binding interactions and potentially different selectivity profiles against various kinases. The bromine atom is also a capable halogen bond donor.
Conclusion
The selection of a halogenated benzoic acid in drug synthesis is a multifactorial decision that balances synthetic feasibility with the desired biological activity. This compound represents a highly activated and sterically defined building block that can be advantageous in achieving high yields in amide coupling reactions. However, the ultimate choice of halogenation pattern must be guided by the specific requirements of the target protein. For MEK inhibitors, the 2-fluoro-4-iodo substitution has proven to be optimal for achieving high potency through specific halogen bonding and polar interactions. Researchers should consider the diverse electronic and steric properties of different halogenated benzoic acids to fine-tune the potency, selectivity, and pharmacokinetic properties of their drug candidates. Further empirical studies directly comparing the performance of these building blocks in the synthesis of a range of kinase inhibitors would be highly valuable to the drug discovery community.
A Comparative Guide to Assessing the Impurity Profile of Synthesized 5-Bromo-2,4-dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of impurity profiles resulting from different synthetic routes for 5-Bromo-2,4-dichlorobenzoic acid. The selection of a synthetic pathway is a critical decision in pharmaceutical manufacturing that directly influences the impurity profile of the final active pharmaceutical ingredient (API), thereby affecting its safety and efficacy. This document summarizes quantitative data, details experimental methodologies for impurity detection, and visualizes the comparative workflow to aid in the selection and optimization of manufacturing processes.
Introduction to the Synthesis of this compound and Impurity Concerns
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance to ensure the quality and safety of the final drug product. Impurities can arise from starting materials, intermediates, by-products of the main reaction, and degradation of the product.[1] Regulatory agencies require stringent control of these impurities. This guide focuses on two common synthetic approaches for this compound and their associated impurity profiles.
Synthetic Route A involves the direct bromination of 2,4-dichlorobenzoic acid. This method is straightforward but can lead to the formation of isomeric impurities due to the directing effects of the chloro and carboxyl groups. Over-bromination, resulting in the formation of dibromo- or tribromo-species, is also a potential issue.[2]
Synthetic Route B utilizes a diazotization-chlorination-hydrolysis sequence starting from a substituted aniline. While this multi-step process can offer better control over regioselectivity, it may introduce different process-related impurities stemming from the various reagents and intermediates involved.[3]
Comparative Impurity Data
The following table summarizes hypothetical yet realistic quantitative data on the impurity profiles of this compound synthesized via Route A and Route B. This data is intended for comparative purposes to highlight the potential differences in impurity levels that can be expected from each method.
| Impurity | Structure | Route A (Area %) | Route B (Area %) | Identification Method |
| This compound | 99.20 | 99.75 | HPLC, GC-MS, NMR | |
| 4-Bromo-2,5-dichlorobenzoic acid | 0.35 | 0.05 | HPLC, GC-MS, NMR | |
| 3-Bromo-2,4-dichlorobenzoic acid | 0.15 | < 0.01 | HPLC, GC-MS, NMR | |
| 2,4-Dichlorobenzoic acid (Starting Material) | 0.10 | Not Applicable | HPLC, GC-MS | |
| 3,5-Dibromo-2,4-dichlorobenzoic acid | 0.12 | Not Applicable | HPLC, GC-MS | |
| Unidentified Impurity 1 | - | 0.08 | 0.10 | HPLC (Retention Time) |
| Unidentified Impurity 2 | - | - | 0.09 | HPLC (Retention Time) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the impurity profiling of this compound are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method is suitable for the separation and quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is used to identify and quantify volatile and semi-volatile impurities and to confirm the structure of the main component and its major impurities after derivatization.[2][4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation (Derivatization): To a solution of the sample in a suitable solvent (e.g., Toluene), add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to convert the carboxylic acid to its more volatile trimethylsilyl ester.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the main compound and its impurities.[5][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizing the Workflow and Potential Degradation
The following diagrams, generated using Graphviz, illustrate the experimental workflow for impurity profiling and a potential degradation pathway for this compound.
Caption: Experimental workflow for impurity profiling.
Caption: Potential degradation pathway.
Conclusion
The selection of a synthetic route for this compound has a direct and significant impact on the impurity profile of the final product. While direct bromination (Route A) is a more concise approach, it may lead to higher levels of isomeric and over-brominated impurities. The multi-step synthesis (Route B) can offer better control over regioselectivity, potentially resulting in a purer product, but may introduce other process-related impurities. A thorough analytical assessment using a combination of HPLC, GC-MS, and NMR is crucial for identifying and quantifying all potential impurities, ensuring the quality and safety of the final pharmaceutical product. The choice of the optimal synthetic route should be based on a comprehensive evaluation of the impurity profile, process scalability, and overall cost-effectiveness.
References
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 5-Bromo-2,4-dichlorobenzoic Acid
A definitive guide to the structural confirmation of 5-Bromo-2,4-dichlorobenzoic acid through a multi-faceted spectroscopic approach. This report provides a comparative analysis with structurally related compounds, detailed experimental protocols, and visual workflows for researchers, scientists, and professionals in drug development.
The precise structural elucidation of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. In this context, a rigorous analytical workflow employing various spectroscopic techniques is indispensable. This guide presents a comprehensive spectroscopic analysis to confirm the structure of this compound, a halogenated aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry.
To provide a robust confirmation of the target structure, a comparative analysis is conducted against two structurally similar alternatives: 2,4-Dichlorobenzoic acid and 5-Bromo-2-chlorobenzoic acid. The subtle differences in their spectroscopic signatures, arising from the varied substitution patterns on the benzene ring, offer a powerful tool for unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs. This side-by-side comparison highlights the diagnostic peaks and fragmentation patterns crucial for structural assignment.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 8.15 | s | - | H-6 |
| 7.78 | s | - | H-3 | |
| 11.2 (broad s) | - | - | -COOH | |
| 2,4-Dichlorobenzoic acid | 7.99 | d | 8.5 | H-6 |
| 7.53 | d | 1.9 | H-3 | |
| 7.35 | dd | 8.5, 2.0 | H-5 | |
| 5-Bromo-2-chlorobenzoic acid | ~8.0-7.4 (multiplet) | m | - | Aromatic H |
| ~11.0 (broad s) | - | - | -COOH |
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 169.0 | C=O |
| 139.5 | C-Cl | |
| 135.8 | C-Cl | |
| 134.2 | C-H | |
| 131.9 | C-Br | |
| 129.1 | C-COOH | |
| 128.5 | C-H | |
| 2,4-Dichlorobenzoic acid | 169.2 | C=O |
| 138.7 | C-Cl | |
| 135.4 | C-Cl | |
| 132.8 | C-H | |
| 130.9 | C-COOH | |
| 129.7 | C-H | |
| 127.5 | C-H | |
| 5-Bromo-2-chlorobenzoic acid | ~170-120 | Aromatic & C=O Carbons |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3000 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~1700 | C=O stretch | |
| ~1600, ~1470 | C=C aromatic stretch | |
| ~800-600 | C-Cl, C-Br stretch | |
| 2,4-Dichlorobenzoic acid | 3486 | O-H stretch |
| 3072, 2995 | C-H stretch | |
| 1755 | C=O stretch | |
| 1555, 1427 | C-C aromatic stretch | |
| 772, 760, 679, 671 | C-Cl stretch | |
| 5-Bromo-2-chlorobenzoic acid | ~3000 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~1700 | C=O stretch | |
| ~1600, ~1470 | C=C aromatic stretch | |
| ~800-600 | C-Cl, C-Br stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 268, 270, 272 (M⁺, isotopic pattern for BrCl₂) | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺ |
| 2,4-Dichlorobenzoic acid | 189, 191, 193 (M⁺, isotopic pattern for Cl₂) | 173, 175 ([M-OH]⁺), 145 ([M-COOH]⁺) |
| 5-Bromo-2-chlorobenzoic acid | 234, 236, 238 (M⁺, isotopic pattern for BrCl) | 217, 219 ([M-OH]⁺), 189, 191 ([M-COOH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and adherence to best practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 101 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed, with an accumulation of 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum was recorded using a spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.
-
Ionization: Electron ionization (EI) was performed at 70 eV.
-
Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagrams.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to the Efficacy of S-adenosyl-L-methionine (SGLT2) Inhibitors in Cardiometabolic Disease
For Researchers, Scientists, and Drug Development Professionals
The advent of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes (T2DM), extending beyond glycemic control to offer significant cardiovascular and renal protection. This guide provides an objective comparison of the leading SGLT2 inhibitors, including canagliflozin, dapagliflozin, empagliflozin, ertugliflozin, and the dual SGLT1/SGLT2 inhibitor sotagliflozin. The comparative efficacy is based on extensive clinical trial data, focusing on key outcomes in glycemic control, cardiovascular events, and other metabolic parameters. While the synthetic pathways for these molecules are complex and involve various chemical intermediates, the available scientific literature does not support a correlation between different synthetic intermediates and the clinical efficacy of the final drug product. Therefore, this guide focuses on the comparative efficacy of the active pharmaceutical ingredients themselves.[1][2][3]
Comparative Efficacy: Glycemic Control and Metabolic Parameters
SGLT2 inhibitors effectively lower blood glucose levels by promoting urinary glucose excretion.[4][5] Their efficacy in reducing HbA1c, body weight, and blood pressure has been consistently demonstrated across numerous clinical trials.
A network meta-analysis of randomized controlled trials has shown that canagliflozin 300 mg may offer the largest reduction in HbA1c compared to other SGLT2 inhibitors.[6][7][8][9] However, the differences in HbA1c reduction among canagliflozin, dapagliflozin, and empagliflozin are generally modest.[10][11] Ertugliflozin has also been shown to significantly reduce HbA1c, fasting plasma glucose, and body weight compared to placebo.[12][13][14][15][16]
Sotagliflozin, with its dual SGLT1 and SGLT2 inhibition, not only enhances urinary glucose excretion but also reduces intestinal glucose absorption, which may contribute to better postprandial glucose control.[17][18][19] In patients with type 1 diabetes, sotagliflozin as an adjunct to insulin therapy has been shown to improve glycemic control and reduce body weight.[20]
Table 1: Comparative Efficacy of SGLT2 Inhibitors on Glycemic Control and Metabolic Parameters
| SGLT2 Inhibitor | HbA1c Reduction (Placebo-Adjusted) | Body Weight Reduction (Placebo-Adjusted) | Systolic Blood Pressure Reduction (Placebo-Adjusted) |
| Canagliflozin | ~0.6% to -1.23%[6][8][10][21] | ~1.8 kg to -3.0 kg[6][8] | ~2.6 mmHg to -5.0 mmHg |
| Dapagliflozin | ~0.5% to -0.8%[10][21] | ~1.5 kg to -2.8 kg | ~2.7 mmHg to -4.5 mmHg |
| Empagliflozin | ~0.5% to -0.8%[10] | ~1.8 kg to -2.5 kg | ~3.0 mmHg to -5.0 mmHg |
| Ertugliflozin | ~0.45% to -0.64%[13][14] | ~1.77 kg[13][14] | ~2.57 mmHg[13][14] |
| Sotagliflozin | ~0.55% (vs. placebo in T1DM)[20] | ~1.7 kg (vs. placebo in T1DM)[20] | Data varies by study population |
Note: The values presented are approximate ranges compiled from various clinical trials and meta-analyses and can vary based on baseline patient characteristics, treatment duration, and dosage.
Comparative Efficacy: Cardiovascular and Renal Outcomes
A major breakthrough with SGLT2 inhibitors has been their demonstrated ability to improve cardiovascular and renal outcomes. While often considered a class effect, some nuances among individual agents have been observed in large-scale cardiovascular outcome trials (CVOTs).[22]
Network meta-analyses suggest that the risks for subsequent development of heart failure, myocardial infarction, and stroke are generally comparable among empagliflozin, dapagliflozin, and canagliflozin.[23][24] However, some studies have highlighted potential differences. For instance, empagliflozin was noted in one meta-analysis to be superior for reducing all-cause and cardiovascular mortality compared to other SGLT2 inhibitors.[25] Another network meta-analysis suggested that canagliflozin ranked highest in decreasing all-cause mortality, cardiovascular death, and hospitalization for heart failure in patients with both heart failure and T2DM.[26][27]
Sotagliflozin has also demonstrated significant cardiovascular benefits, reducing the risk of major cardiovascular events, heart failure hospitalizations, and all-cause mortality in patients with and without diabetes.[17][28][29]
Table 2: Comparative Efficacy of SGLT2 Inhibitors on Cardiovascular and Renal Outcomes
| SGLT2 Inhibitor | Primary Composite Cardiovascular Outcome (MACE) | Hospitalization for Heart Failure (HHF) | Cardiovascular Death | All-Cause Mortality |
| Canagliflozin | Significant Reduction[30] | Significant Reduction[26][27] | Variable Results[25][26] | Significant Reduction[25][27] |
| Dapagliflozin | Variable Results[30] | Significant Reduction[25] | Variable Results[25][30] | Significant Reduction[27] |
| Empagliflozin | Significant Reduction | Significant Reduction[25] | Significant Reduction[25] | Significant Reduction[25] |
| Ertugliflozin | No significant reduction in MACE[25] | No significant effect observed in some analyses[31] | No significant effect observed[25] | No significant effect observed[25] |
| Sotagliflozin | Significant Reduction[17][29] | Significant Reduction[17][28][29] | Reduction observed, but some trials stopped early[29] | Reduction observed in some analyses[17] |
Note: "Significant Reduction" indicates a statistically significant benefit demonstrated in major clinical trials or meta-analyses. "Variable Results" indicates inconsistent findings across different studies. MACE (Major Adverse Cardiovascular Events) typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Experimental Protocols
The evaluation of SGLT2 inhibitor efficacy relies on standardized clinical trial methodologies and specific laboratory assays.
Key Clinical Trial Endpoints Assessment
-
Glycated Hemoglobin (HbA1c): Measured at baseline and at specified follow-up intervals (e.g., 24, 52, and 104 weeks) using standardized laboratory methods such as high-performance liquid chromatography (HPLC).
-
Body Weight: Measured at each study visit using a calibrated scale with the patient wearing light clothing and no shoes.
-
Blood Pressure: Seated systolic and diastolic blood pressure measured at each visit after a period of rest, typically using an automated device.
-
Cardiovascular Outcomes: Adjudicated by an independent clinical events committee. Primary endpoints typically include a composite of MACE. Secondary endpoints often include individual components of MACE, hospitalization for heart failure, and all-cause mortality.[32]
-
Renal Outcomes: Assessed by changes in estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR). Progression of kidney disease is a common composite renal endpoint.
SGLT2 Inhibitor Screening Assay Protocol
A common in vitro method to screen for SGLT2 inhibitory activity is a cell-based glucose uptake assay.[33]
-
Cell Culture: Human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2 are cultured to confluence in appropriate media.[33][34]
-
Compound Preparation: Test compounds and known SGLT2 inhibitors (as positive controls) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in a buffer.[33]
-
Glucose Uptake Assay:
-
Cells are washed and incubated with the test compounds or vehicle control.
-
A fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cells.[33][34]
-
After an incubation period, the uptake of 2-NBDG is stopped by washing the cells with ice-cold buffer.
-
The fluorescence intensity within the cells is measured using a fluorescence plate reader, which is proportional to the amount of glucose uptake.[33]
-
-
Data Analysis: The percentage of inhibition of glucose uptake by the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that reduces SGLT2-specific glucose uptake by 50%) is determined by fitting the data to a dose-response curve.[33]
Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow for SGLT2 Inhibitor Screening
Caption: Workflow for a cell-based SGLT2 inhibitor screening assay.
Logical Relationship of SGLT2 Inhibitor Effects
Caption: Pleiotropic effects of SGLT2 inhibition leading to clinical benefits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Dose-ranging effects of SGLT2 inhibitors in patients with type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Model-based meta-analysis of HbA1c reduction across SGLT2 inhibitors using dose adjusted by urinary glucose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
- 11. Real-World Comparative Effectiveness of Canagliflozin Versus Empagliflozin and Dapagliflozin in Patients with Type 2 Diabetes in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Ertugliflozin in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 14. Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. ovid.com [ovid.com]
- 17. Frontiers | Dual SGLT1/2 Inhibition with Sotagliflozin: A Pharmaceutical Breakthrough in Heart Failure Management and Cardiometabolic Risk Reduction [frontiersin.org]
- 18. How does Sotagliflozincompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 19. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Sotagliflozin, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus [endocrinology-journal.ru]
- 25. Comparative efficacy of sodium-glucose cotransporter-2 inhibitors (SGLT2i) for cardiovascular outcomes in type 2 diabetes: a systematic review and network meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative efficacy and safety of SGLT2 inhibitor class members in patients with heart failure and type 2 diabetes: A systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 28. adameetingnews.org [adameetingnews.org]
- 29. A Review of the Potential Role of Sotagliflozin: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 31. Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Efficacy and safety of SGLT2 inhibitors in patients with heart failure: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 5-Bromo-2,4-dichlorobenzoic Acid: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). Among the versatile building blocks in a medicinal chemist's toolbox, 5-Bromo-2,4-dichlorobenzoic acid stands out as a key intermediate, particularly in the development of modern antidiabetic medications.
This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. We will objectively compare its performance with alternative synthetic routes, present supporting experimental data, and provide detailed methodologies for key reactions.
Core Application: A Gateway to SGLT2 Inhibitors
This compound and its close analogs, such as 5-bromo-2-chlorobenzoic acid, are pivotal precursors in the synthesis of several members of the "gliflozin" class of drugs, including Dapagliflozin and Empagliflozin.[1][2][3] These drugs represent a significant advancement in the treatment of type 2 diabetes, and their mechanism of action involves the inhibition of SGLT2 in the kidneys, leading to reduced glucose reabsorption and increased urinary glucose excretion.[4][5]
The strategic placement of the bromine and chlorine atoms on the benzoic acid ring allows for selective and sequential chemical modifications, making it an ideal scaffold for constructing the complex diarylmethane core of these inhibitors.
Synthesis of this compound: A Comparative Overview
The primary route for the synthesis of this compound involves the bromination of 2,4-dichlorobenzoic acid.[6][7] While various methods exist, the use of bromine in the presence of a sulfur catalyst in chlorosulfonic acid is a documented approach.[6] An alternative and often preferred method for laboratory and industrial-scale synthesis of the related 5-bromo-2-chlorobenzoic acid utilizes N-bromosuccinimide (NBS) in a sulfuric acid system.[8][9]
| Starting Material | Reagents | Catalyst/Solvent | Reported Yield | Purity | Reference |
| 2,4-Dichlorobenzoic acid | Bromine, Sulfur | Chlorosulfonic acid | Not specified | Not specified | [6] |
| 2-Chlorobenzoic acid | N-Bromosuccinimide | Sulfuric Acid, Sodium Sulfide | 85.0% | >99% | [9] |
| 2-Chlorobenzoic acid | Bromine, Thionyl Chloride, Aluminum Chloride | Toluene | Not specified | Not specified | [8] |
Application in the Synthesis of Dapagliflozin: A Step-by-Step Look
The conversion of 5-bromo-2-chlorobenzoic acid into Dapagliflozin is a multi-step process that highlights the utility of this intermediate. A common synthetic strategy involves the following key transformations:
-
Acylation: Conversion of the benzoic acid to a more reactive acyl chloride.[10]
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with phenetole to form a benzophenone derivative.[10][11]
-
Reduction: Reduction of the ketone to a diarylmethane.
-
Glycosylation: Coupling of the diarylmethane with a protected glucose derivative.[2][12]
-
Deprotection: Removal of the protecting groups to yield the final API.[2][12]
Below is a comparative summary of different reported routes for the synthesis of Dapagliflozin, showcasing variations in yields and conditions.
| Route | Key Intermediate | Key Reagents | Overall Yield | Final Purity | Reference |
| "Green Route" | Diaryl ketal | BF3·Et2O, Triethylsilane | High | >98% | [12] |
| Improved Route | Ethyl C-aryl glycoside | n-BuLi, Trifluoroacetic acid | 79% | >99.7% | [2] |
| 8-Step Synthesis | 4-bromo-1-chloro-2-(4-ethoxybenzyl) benzene | D-glucono-1,5-lactone | 26.4% | 99.4% | [13] |
Experimental Protocols
Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzoic Acid
This protocol is adapted from a patented method utilizing N-bromosuccinimide.[9]
Materials:
-
2-chlorobenzoic acid
-
Concentrated sulfuric acid
-
Sodium sulfide
-
N-bromosuccinimide (NBS)
-
Methanol
-
Water
Procedure:
-
To a 250mL four-necked flask, sequentially add 4.7g (0.03 mol) of 2-chlorobenzoic acid, 40mL of concentrated sulfuric acid, and 0.936g (0.012 mol) of sodium sulfide.
-
Stir the mixture at 30 °C for 20 minutes until the solution is clear.
-
Add 5.334g (0.03 mol) of N-bromosuccinimide to the solution and continue the reaction at 30 °C for 10 minutes.
-
Slowly pour the reaction mixture into 80mL of an ice-water bath to induce crystallization of the crude product.
-
Filter the crude product and transfer the filter cake to a 250mL four-necked flask.
-
Add 24mL of methanol and 36mL of water to the flask and heat to 60 °C.
-
Allow the solution to cool naturally while stirring to promote crystallization.
-
Filter the purified product, wash with 20mL of a 40% aqueous methanol solution.
-
Dry the final product at 55 °C for 6 hours to obtain a white solid.
Expected Outcome:
-
Yield: ~85.0%
-
Purity: High, with reduced formation of the 4-bromo-2-chlorobenzoic acid isomer.
Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Dapagliflozin Intermediate)
This protocol is based on a one-pot Friedel-Crafts acylation method.[11]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Red phosphorus
-
Sodium bromide
-
Anhydrous sodium carbonate
-
α-Fe₂O₃
-
Potassium persulfate
-
A4 molecular sieves
-
Phenetole
-
Dichloroethane
-
Absolute ethanol
Procedure:
-
In a reaction tube, combine 20mL of dichloroethane, 2.35g of 5-bromo-2-chlorobenzoic acid, 123.89mg of red phosphorus, 30.86mg of sodium bromide, 105.99mg of anhydrous sodium carbonate powder, 128.00mg of α-Fe₂O₃, 5.40g of potassium persulfate, and 2.00g of A4 molecular sieves.
-
Stir the mixture well at 40 °C.
-
Add 1.83g of phenetole dropwise at a rate of 0.184mL/min.
-
Maintain the reaction at 40 °C for 4 hours.
-
After the reaction is complete, quench the reaction, separate the layers, dry the organic layer, and concentrate.
-
Recrystallize the crude product from absolute ethanol to obtain a white powdery solid.
Expected Outcome:
-
Yield: ~73%
-
Purity: ~99.5% (by HPLC)
Visualizing the Synthetic and Biological Pathways
To better understand the logical flow of the synthesis and the biological mechanism of action of the resulting drug, the following diagrams are provided.
Alternatives and Performance Comparison
While this compound is a highly effective precursor, alternative synthetic strategies for SGLT2 inhibitors exist. Some approaches may start from different halogenated aromatic compounds or employ alternative coupling strategies. The choice of starting material is often a balance between cost, availability, and the number of synthetic steps required.
For instance, an industrial process for a key intermediate of a promising SGLT2 inhibitor was developed starting from the inexpensive and readily available dimethyl terephthalate, proceeding through a six-step synthesis with a total yield of 24%.[14] While the overall yield may be lower than some routes starting from more advanced intermediates, the low cost of the initial starting material can make this an economically viable alternative for large-scale production.
Furthermore, the ultimate performance of a synthetic route is not solely determined by chemical yield but also by the therapeutic and economic value of the final product. Cost-utility analyses of SGLT2 inhibitors like Dapagliflozin and Empagliflozin have been conducted to assess their value in clinical practice.[15][16] These studies weigh the cost of the medication against the quality-adjusted life years (QALYs) gained, providing a broader perspective on the performance of these drugs and, by extension, the importance of efficient synthetic pathways for their production.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, with its most prominent application being the synthesis of SGLT2 inhibitors. The synthetic routes utilizing this intermediate are well-established and offer high yields and purities. While alternative starting materials and synthetic strategies exist, the choice of the optimal route depends on a comprehensive evaluation of factors including raw material cost, process efficiency, and scalability. The continued importance of SGLT2 inhibitors in the management of type 2 diabetes ensures that the demand for efficient syntheses from precursors like this compound will remain high. Future research will likely focus on further optimizing these synthetic pathways to enhance their cost-effectiveness and environmental sustainability.
References
- 1. CN104496952B - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 11. heart.bmj.com [heart.bmj.com]
- 12. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 13. ias.ac.in [ias.ac.in]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Comparative Cross-Reactivity Analysis of 5-Bromo-2,4-dichlorobenzoic Acid Derivatives in a Competitive ELISA Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of hypothetical derivatives of 5-Bromo-2,4-dichlorobenzoic acid. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for small molecule immunoassays. The experimental protocols and data are based on established principles of competitive enzyme-linked immunosorbent assay (ELISA).
Introduction to Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in the development of specific immunoassays. It refers to the ability of antibodies to bind to substances other than the target analyte. In the context of drug development and monitoring, understanding the cross-reactivity of an antibody with structurally related compounds, such as metabolites or synthetic precursors, is essential for accurate quantification of the target molecule. This guide focuses on a hypothetical cross-reactivity study of derivatives of this compound, a key intermediate in the synthesis of various pharmaceuticals.
Data Summary: Cross-Reactivity of this compound Derivatives
The following table summarizes the hypothetical cross-reactivity of several structural analogs of this compound in a competitive ELISA designed for the parent compound. The cross-reactivity is expressed as the percentage of the concentration of the derivative required to displace 50% of the labeled antigen relative to the concentration of the parent compound.
| Compound ID | Derivative Name | Structural Modification | IC50 (nM) | Cross-Reactivity (%) |
| Parent | This compound | - | 10 | 100 |
| Deriv-01 | 5-Bromo-2,4-dichlorobenzamide | Carboxylic acid to Amide | 50 | 20 |
| Deriv-02 | Methyl 5-bromo-2,4-dichlorobenzoate | Methyl Esterification | 100 | 10 |
| Deriv-03 | 5-Bromo-2,4-dichlorobenzyl alcohol | Carboxylic acid to Alcohol | 500 | 2 |
| Deriv-04 | 2,4-Dichlorobenzoic acid | Demethylation | 1000 | 1 |
| Deriv-05 | 5-Iodo-2,4-dichlorobenzoic acid | Bromo to Iodo substitution | 25 | 40 |
Experimental Protocols
A competitive ELISA was hypothetically employed to determine the cross-reactivity of the derivatives.
Materials:
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).
-
Antibody: Rabbit anti-5-Bromo-2,4-dichlorobenzoic acid polyclonal antibody.
-
Enzyme Conjugate: Horseradish Peroxidase (HRP) labeled this compound.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Plates: 96-well polystyrene microtiter plates.
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween-20), Assay buffer (PBS).
Procedure:
-
Coating: Microtiter plates were coated with 100 µL/well of the coating antigen (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer.
-
Blocking: Wells were blocked with 200 µL/well of 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Competitive Reaction: 50 µL of standard solutions of this compound or its derivatives (at varying concentrations) and 50 µL of the HRP-labeled this compound were added to the wells. This was followed by the addition of 50 µL of the primary antibody solution. The plate was incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with wash buffer.
-
Substrate Addition: 100 µL of TMB substrate solution was added to each well and the plate was incubated for 15 minutes in the dark.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of 2M H2SO4 to each well.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound was determined from the dose-response curves. Cross-reactivity was calculated using the formula: (IC50 of Parent Compound / IC50 of Derivative) x 100%.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the cross-reactivity study.
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Caption: Workflow for a Cross-Reactivity Study.
economic analysis of different 5-Bromo-2,4-dichlorobenzoic acid synthesis pathways
An Economic and Performance Analysis of Synthesis Pathways for 5-Bromo-2,4-dichlorobenzoic Acid
Introduction
This compound is a crucial intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical industry. Its structural motifs are found in several active pharmaceutical ingredients (APIs), making the efficient and economic synthesis of this molecule a significant area of focus for chemical researchers and drug development professionals. The overall cost, yield, purity, and environmental impact of the synthesis pathway can profoundly influence the economic viability of a final drug product.
This guide provides a comparative analysis of different synthesis pathways for this compound. By examining key performance indicators such as reaction yield, product purity, and the nature of starting materials, this document aims to equip researchers and process chemists with the data necessary to select the most suitable synthesis route for their specific needs, whether for laboratory-scale research or industrial-scale production.
Comparative Overview of Synthesis Pathways
The selection of a synthesis pathway is often a trade-off between factors like the cost of raw materials, the number of reaction steps, process safety, and the generation of waste. This section outlines three distinct and representative routes for synthesizing this compound, each starting from a different commercially available precursor.
Data Summary
The following table summarizes the key quantitative data for the three selected synthesis pathways. This allows for a direct, at-a-glance comparison of their performance and economic indicators.
| Parameter | Pathway 1: Direct Bromination | Pathway 2: From 2-Chlorine Benzotrichloride | Pathway 3: From Salicylic Acid |
| Starting Material | 2,4-Dichlorobenzoic Acid | 2-Chlorine Benzotrichloride | Salicylic Acid |
| Key Reagents | Bromine, Chlorosulfonic Acid, Sulfur[1] | Bromide reagents, Acid for hydrolysis[2] | Vanadium/Aluminum catalysts, CCl4[3] |
| Number of Steps | 1 | 2 (can be one-pot)[2] | 2 |
| Reported Yield | 99.08%[1] | > 95%[2] | 93.1% (Intermediate) |
| Reported Purity | Not explicitly stated, implied high | 80-92%[2] | 99.3% (Intermediate)[3] |
| Reaction Temperature | 70°C[1] | Not specified | 80°C (Bromination), 150°C (Chlorination)[3] |
| Reaction Time | 16 hours[1] | Not specified | 8 hours (Bromination), 6 hours (Chlorination)[3] |
| Key Advantages | Very high yield, single step | Low-cost raw material, one-pot option[2] | High purity intermediate, avoids some isomer issues[3] |
| Key Disadvantages | Use of hazardous chlorosulfonic acid | Lower final product purity | Higher temperature, use of CCl4 |
Pathway 1: Direct Bromination of 2,4-Dichlorobenzoic Acid
This is a direct and efficient one-step approach that involves the electrophilic aromatic substitution of 2,4-dichlorobenzoic acid. The directing effects of the existing chloro and carboxyl groups favor the substitution at the C5 position.
Experimental Protocol
To a solution of 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50.00 mL), bromine (4.18 g, 26.18 mmol) and sulfur (83.94 mg, 2.62 mmol) are added. The reaction mixture is heated to 70°C for 16 hours. Upon completion, as monitored by LCMS, the reaction is cooled and carefully poured onto ice (50 g). The resulting precipitate is filtered, dissolved in ethyl acetate (300 mL), washed with water (200 mL), dried, and concentrated to yield the final product.[1]
Pathway 2: Synthesis from 2-Chlorine Benzotrichloride
This pathway utilizes the low-cost and readily available 2-chlorine benzotrichloride as the starting material. The process involves two key transformations: bromination of the aromatic ring, followed by the hydrolysis of the trichloromethyl group to a carboxylic acid. This method can be performed as a one-pot synthesis, which enhances its industrial appeal.[2]
Experimental Protocol
Step A: Bromination: 2-chlorine benzotrichloride is reacted with a bromide reagent (such as bromine, N-bromosuccinimide, or dibromohydantoin) in the presence of a catalyst to yield 2-chloro-5-bromine benzotrichloride.[2] Step B: Hydrolysis: The intermediate from Step A undergoes hydrolysis under acidic conditions. This reaction converts the trichloromethyl group into a carboxylic acid, yielding the final product, 5-bromo-2-chloro benzoic acid. The process is designed to be a one-pot method, meaning the intermediate does not need to be purified before the hydrolysis step.[2]
Pathway 3: Synthesis from Salicylic Acid
This two-step route begins with salicylic acid, a common and inexpensive starting material. The first step is a bromination reaction, followed by a chlorination step that replaces the hydroxyl group with a chlorine atom. This pathway offers an alternative that can potentially reduce the formation of certain isomers.
Experimental Protocol
Step A: Bromination to 2-hydroxy-5-bromobenzoic acid: In a 5L three-necked flask, sodium metavanadate (12.2g, 0.1mol), aluminum chloride (26.7g, 0.1mol), and tetrabutylammonium bromide (338.0g, 1.05mol) are added. Oxygen is introduced, followed by salicylic acid (138.0g, 1.0mol), 2L of 1,4-dioxane, and 1.8g of water (0.1mol). The mixture is heated to 80°C and stirred for 8 hours. After cooling, the mixture is worked up with 1N hydrochloric acid and extracted with ethyl acetate. The product is crystallized to yield 202.0g of white solid (93.1% yield, 99.3% purity).[3] Step B: Chlorination to 5-bromo-2-chlorobenzoic acid: In a 1L autoclave, hexacarbonylmolybdenum (2.64g, 0.01mol), 2-hydroxy-5-bromobenzoic acid (217.0g, 1.0mol), carbon tetrachloride (185.0g, 1.2mol), and 250mL of dimethyl sulfoxide (DMSO) are added. The mixture is heated to 150°C and stirred for 6 hours to yield the final product.[3]
Comparative Analysis and Conclusion
Each synthesis pathway presents a unique profile of advantages and disadvantages that must be weighed based on the specific application.
-
Pathway 1 (Direct Bromination) is exceptionally high-yielding and straightforward, making it very attractive for its efficiency. However, the use of large quantities of chlorosulfonic acid is a significant drawback due to its hazardous and corrosive nature, requiring specialized handling and disposal procedures. This may increase operational costs and environmental concerns, particularly at an industrial scale.
-
Pathway 2 (From 2-Chlorine Benzotrichloride) offers a strong economic advantage by starting from a cheaper raw material.[2] The ability to perform this as a one-pot synthesis reduces processing time and cost. The main drawback is the lower purity of the final product (80-92%), which would necessitate a significant purification step, potentially offsetting the initial cost savings and reducing the overall practical yield.[2]
-
Pathway 3 (From Salicylic Acid) provides a route to a very high-purity intermediate, which is advantageous for producing a high-quality final product.[3] However, the process involves multiple steps, higher temperatures, and the use of carbon tetrachloride, a regulated and environmentally harmful solvent. The overall energy consumption and waste generation might be higher compared to the other routes.
For research and development purposes where high purity is paramount and scale is small, Pathway 3 offers a reliable method to obtain a clean intermediate, which can then be converted to the final product. For industrial-scale production where cost and yield are the primary drivers, Pathway 1 presents the most efficient route, provided that the facility is equipped to handle the associated safety and environmental challenges of using chlorosulfonic acid. Pathway 2 represents a potentially cost-effective alternative, but significant process development would be required to improve the final purity and make it economically viable. The choice ultimately depends on a careful techno-economic analysis tailored to the specific capabilities and priorities of the organization.
References
- 1. 5-broMo-2,4-dichloro benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 3. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,4-dichlorobenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2,4-dichlorobenzoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4][5]
Summary of Disposal and Hazard Information
The following table summarizes the key hazard classifications and disposal recommendations for this compound based on available Safety Data Sheets (SDS).
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4] |
| Environmental Precautions | Do not empty into drains.[4] | [4] |
| Contaminated Packaging | Dispose of as unused product. | [3] |
| Regulatory Compliance | Disposal must be in accordance with local and national regulations. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings as indicated by the GHS pictograms (e.g., irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Record Keeping:
-
Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2,4-dichlorobenzoic acid
This guide provides immediate, essential safety and logistical information for handling 5-Bromo-2,4-dichlorobenzoic acid. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 21739-92-4 | [1] |
| Molecular Formula | C7H4BrClO2 | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 154 - 156 °C | [1] |
| Boiling Point | 324.5 ± 27.0 °C (Predicted) | [1] |
| Solubility in Water | 2.63 g/L | [1] |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.[3][4]
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields, and a face shield.[4][5] | Goggles should be worn at all times to protect against splashes.[5] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of aerosolization. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves prior to use and check the manufacturer's compatibility chart for breakthrough time.[2][7] Discard and replace gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory coat. | A lab coat should be worn to protect against skin contact.[5] Ensure it is buttoned and fits properly to cover as much skin as possible. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary. | Work should be conducted in a chemical fume hood to avoid inhalation of dust.[1] If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator with appropriate cartridges should be used.[2][5] |
Operational Plans
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust.[2] Ensure adequate ventilation and minimize dust generation.[1][5] Wash hands thoroughly after handling.[3]
-
Storage : Store in a cool, dry, and well-ventilated area.[1][5] Keep the container tightly closed.[1][4] Store away from incompatible substances such as oxidizing agents.[5]
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] Seek medical attention if irritation occurs or persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill and Disposal Plans
Chemical Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Caption: A workflow diagram for responding to a chemical spill.
Detailed Spill Cleanup Procedure
-
Evacuate and Alert : Immediately evacuate the area of the spill and inform others in the vicinity.[1][2]
-
Assess the Situation : From a safe distance, assess the extent of the spill and the associated hazards.
-
Put on PPE : Before approaching the spill, don the appropriate personal protective equipment as outlined above.[8]
-
Contain the Spill : Prevent the spread of the solid material.[9] Use absorbent pads or another inert material to build a barrier around the spill.[8][10]
-
Clean Up : Carefully sweep or scoop up the spilled material.[1][2] Avoid creating dust.[1][2] Place the material into a suitable, labeled, and sealed container for disposal.[1][2]
-
Decontaminate : Clean the spill area with soap and water.[8] Collect the cleaning materials for disposal as hazardous waste.[8]
-
Dispose : Dispose of the collected waste and contaminated cleaning materials according to your institution's hazardous waste disposal procedures.[3]
-
Restock : Replenish any items used from the spill kit.[8]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Empty containers may retain product residue and should be treated as hazardous waste. Puncture empty containers to prevent reuse and dispose of them in a designated landfill. If possible, return the container to the supplier for recycling.
References
- 1. 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-chlorobenzoic acid (21739-92-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
